7-Fluorobenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJZNVDJUDKRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585722 | |
| Record name | 7-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-27-0 | |
| Record name | 7-Fluoro-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Fluorobenzofuran-3(2H)-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 7-Fluorobenzofuran-3(2H)-one is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds, including the parent compound benzofuran-3(2H)-one and its 6-fluoro isomer. All quantitative data for the target compound should be considered predictive.
Core Chemical Properties
This compound is a fluorinated derivative of benzofuran-3(2H)-one. The introduction of a fluorine atom at the 7-position is expected to significantly influence its electronic properties, metabolic stability, and biological activity due to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds.
Physicochemical Data
The following table summarizes the predicted and known physicochemical properties of this compound and its related analogs. This allows for a comparative understanding of the effect of fluorine substitution.
| Property | This compound (Predicted) | 6-Fluoro-3(2H)-benzofuranone (Known) | Benzofuran-3(2H)-one (Known) |
| Molecular Formula | C₈H₅FO₂ | C₈H₅FO₂[1] | C₈H₆O₂ |
| Molecular Weight | 168.13 g/mol | 168.58 g/mol [1] | 134.13 g/mol |
| CAS Number | Not assigned | 351528-80-8[1] | 7169-34-8 |
| Boiling Point | ~260-265 °C | 261.7 ± 40.0 °C[1] | ~245-246 °C |
| Density | ~1.38 g/cm³ | 1.379 ± 0.06 g/cm³[1] | ~1.2 g/cm³ |
| Appearance | Predicted: White to off-white solid | / | / |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | N/A | Soluble in organic solvents |
Synthesis and Reactivity
While a specific protocol for this compound is not documented, its synthesis can be approached through established methods for constructing the benzofuran-3(2H)-one core, with appropriate selection of a 3-fluorophenol derivative as the starting material.
Representative Experimental Protocol: Intramolecular Cyclization
A common and effective method for synthesizing benzofuran-3(2H)-ones is the intramolecular cyclization of a substituted phenoxyacetic acid. The following protocol is a representative procedure adapted for the synthesis of the target compound.
Step 1: Synthesis of (3-Fluorophenoxy)acetic acid
-
Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or water, add a strong base like sodium hydroxide (2.5 eq).
-
Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester. Stir at room temperature overnight.
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (3-fluorophenoxy)acetic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Reaction Setup: Suspend the synthesized (3-fluorophenoxy)acetic acid (1.0 eq) in a high-boiling inert solvent like toluene or use a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
-
Cyclization: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours. The reaction involves an intramolecular electrophilic aromatic substitution to form the five-membered ring.
-
Workup: Cool the reaction mixture and pour it onto ice water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis
References
Elucidation of the Chemical Structure of 7-Fluorobenzofuran-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 7-Fluorobenzofuran-3(2H)-one. While direct experimental data for this specific molecule is not extensively published, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Proposed Synthesis
The synthesis of this compound can be approached through several established methods for the formation of the benzofuranone core. A plausible and efficient route involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate
-
To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate.
Step 2: Synthesis of this compound
-
In a flame-dried Schlenk flask, dissolve ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq) in toluene.
-
Add triethylamine (Et₃N, 2.0 eq) to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| 2 | 4.6 - 4.8 | s | 70 - 75 | ~2-5 (³JCF) |
| 3 | - | - | 195 - 200 | ~2-5 (⁴JCF) |
| 3a | - | - | 115 - 120 | ~5-10 (³JCF) |
| 4 | 7.0 - 7.2 | t, J ≈ 8.0 | 118 - 122 | ~3-5 (⁴JCF) |
| 5 | 6.8 - 7.0 | ddd, J ≈ 8.0, 8.0, 1.5 | 110 - 115 | ~10-15 (³JCF) |
| 6 | 7.3 - 7.5 | ddd, J ≈ 8.0, 8.0, 5.0 | 125 - 130 | ~20-25 (²JCF) |
| 7 | - | - | 155 - 160 | ~240-260 (¹JCF) |
| 7a | - | - | 150 - 155 | ~10-15 (²JCF) |
| ¹⁹F | -110 to -130 | m | - | - |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.
Experimental Protocol: NMR Spectroscopy
-
Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For unambiguous assignment of protons and carbons, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
The ¹⁹F NMR spectrum is expected to show a single multiplet, with couplings to the aromatic protons.[1][2]
-
In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C7) will appear as a doublet with a large one-bond coupling constant (¹JCF).[3][4][5][6] Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.[3][4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, CH₂) | 2850 - 2950 | Medium |
| C=O (ketone) | 1710 - 1730 | Strong |
| C=C (aromatic) | 1580 - 1620 | Medium-Strong |
| C-O-C (ether) | 1200 - 1280 | Strong |
| C-F (aromatic) | 1100 - 1200 | Strong |
Experimental Protocol: IR Spectroscopy
-
Acquire the IR spectrum of the sample using either a neat thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
The spectrum should prominently display a strong absorption band for the ketone carbonyl group (C=O) and the aromatic C-F bond.[7][8][9] The presence of the ether linkage will be indicated by a strong C-O-C stretching band.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ or [M]⁺˙ with high mass accuracy | Confirms the elemental composition (C₈H₅FO₂) |
| Electron Ionization (EI-MS) | Molecular ion (M⁺˙) | Parent peak |
| EI-MS | M - CO | Loss of carbon monoxide from the ketone |
| EI-MS | M - CHO | Loss of a formyl radical |
Experimental Protocol: Mass Spectrometry
-
Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) to confirm the elemental composition.
-
Acquire a low-resolution mass spectrum using EI to observe the fragmentation pattern.
-
The fragmentation of benzofuranones typically involves the loss of CO from the molecular ion.[10][11][12][13][14] The presence of the fluorine atom may influence the fragmentation pathways, and characteristic fragments containing fluorine should be observed.[10][11][12][13][14]
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
Caption: Logical workflow for the synthesis and structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that combines rational synthetic design with comprehensive spectroscopic analysis. By following the proposed synthetic route and employing the detailed experimental protocols for NMR, IR, and mass spectrometry, researchers can confidently synthesize and characterize this molecule. The predicted spectroscopic data provided in this guide serves as a benchmark for the interpretation of experimental results, facilitating the unambiguous confirmation of the target structure. This foundational knowledge is crucial for the further exploration of the biological activities and potential therapeutic applications of this and related fluorinated benzofuranones.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. scribd.com [scribd.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
In-Depth Technical Guide: 7-Fluorobenzofuran-3(2H)-one
CAS Number: 939759-27-0
This technical guide provides a comprehensive overview of 7-Fluorobenzofuran-3(2H)-one, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide presents a general framework for its synthesis and characterization, drawing upon established methods for the broader class of benzofuran-3(2H)-ones.
Physicochemical Data
Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the general characteristics of related benzofuranone compounds.
| Property | Value | Source/Method |
| CAS Number | 939759-27-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₅FO₂ | - |
| Molecular Weight | 168.12 g/mol | - |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General observation for similar compounds |
| Purity | >95% (typically available from commercial suppliers) | Commercial Supplier Data |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Benzofuran-3(2H)-one Scaffold
This protocol outlines a representative synthesis for the core benzofuran-3(2H)-one structure. The synthesis of the specific 7-fluoro analog would require starting with the appropriately substituted phenol, 2-fluoro-6-hydroxyphenoxyacetic acid.
Step 1: Synthesis of (2-Formyl-3-fluorophenoxy)acetic acid (A Representative Precursor)
-
Materials: 3-Fluoro-2-hydroxybenzaldehyde, ethyl chloroacetate, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 3-fluoro-2-hydroxybenzaldehyde in acetone, add potassium carbonate and ethyl chloroacetate.
-
Reflux the mixture for a specified time (e.g., 12-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-formyl-3-fluorophenoxy)acetate.
-
Hydrolyze the ester using a suitable base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., ethanol or THF).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (2-formyl-3-fluorophenoxy)acetic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 2: Intramolecular Cyclization to form this compound
-
Materials: (2-Formyl-3-fluorophenoxy)acetic acid, a dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or Eaton's reagent).
-
Procedure:
-
Treat the (2-formyl-3-fluorophenoxy)acetic acid with a dehydrating agent. The choice of reagent and reaction conditions (temperature, time) will depend on the specific substrate and desired scale.
-
For example, heating the precursor in acetic anhydride in the presence of a catalytic amount of a strong acid can effect cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction mixture (e.g., by pouring onto ice-water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Note: The yields and specific reaction parameters would need to be optimized for the synthesis of the 7-fluoro isomer.
Biological Activity and Signaling Pathways
Specific biological activities and involvement in signaling pathways for this compound have not been extensively documented in the available literature. However, the benzofuranone core is a privileged scaffold in medicinal chemistry, and various derivatives have been reported to exhibit a wide range of biological activities.
Benzofuran derivatives are known to possess anti-inflammatory, antimicrobial, and central nervous system activities.[1] Their utility as key intermediates in the synthesis of pharmaceuticals and biologically active compounds is well-established.[1] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Given the lack of specific data for the 7-fluoro isomer, a signaling pathway diagram cannot be provided at this time. However, a logical workflow for its potential application in a drug discovery context is presented below.
Diagrams
Caption: General workflow for the synthesis, characterization, and potential application of this compound.
References
Spectroscopic Profile of 7-Fluorobenzofuran-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Fluorobenzofuran-3(2H)-one. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document combines available experimental data with predicted spectroscopic values and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering detailed spectroscopic information, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.
Introduction
This compound is a fluorinated derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the experimental ¹³C NMR data and predicted ¹H NMR data for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound.
| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| C3 | 192.72 | s | - |
| C3a | 176.01 | s | - |
| C7 | 166.33 | d | 256.3 |
| C7a | 131.68 | d | 9.5 |
| C5 | 130.14 | s | - |
| C6 | 116.26 | d | 22.7 |
| C2 | 78.23 | s | - |
| Other C | 26.83, 24.63 | s, s | - |
| Note: The assignments for carbons resonating at 26.83 and 24.63 ppm are not definitively assigned to the benzofuranone core and may correspond to impurities or solvent.[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.
| Proton(s) | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H2 | ~ 4.7 - 4.8 | s | - |
| H4 | ~ 7.6 - 7.7 | d | ~ 8.0 |
| H5 | ~ 7.1 - 7.2 | t | ~ 8.0 |
| H6 | ~ 7.3 - 7.4 | dd | ~ 8.0, ~ 10.0 |
Note: Predicted values are based on standard chemical shift increments and analysis of similar benzofuranone structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for this compound are predicted based on the analysis of aromatic ketones and fluorinated aromatic compounds.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound.
| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Intensity |
| C=O (Ketone) | 1715 - 1735 | Strong |
| C-F (Aromatic) | 1200 - 1250 | Strong |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound is presented below.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₈H₅FO₂ |
| Molecular Weight | 152.12 g/mol |
| Predicted m/z (M⁺) | 152 |
| Key Fragmentation Peaks (Predicted) | m/z 124 (M-CO), m/z 96 (M-CO-CO), m/z 95 (M-CO-CHO) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is baseline-corrected and the peaks are labeled.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 units
-
Auxiliary Gas Flow Rate: 10 units
-
Scan Range (m/z): 50 - 500
-
Resolution: 140,000
-
-
Data Processing: The acquired data is processed using the instrument's software to identify the molecular ion peak and major fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization and application of this compound.
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound, crucial for its application in research and development. While a complete set of experimental data remains to be published, the combination of the available ¹³C NMR data, predicted spectra, and detailed experimental protocols presented herein offers a robust starting point for scientists working with this compound. The provided information will aid in the confirmation of its synthesis, assessment of its purity, and will facilitate further investigations into its biological activities.
References
In-Depth Technical Guide: 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This technical guide provides a detailed overview of 7-Fluorobenzofuran-3(2H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following table summarizes its key molecular properties.
| Property | Value |
| Molecular Formula | C₈H₅FO₂ |
| Molecular Weight | 152.12 g/mol |
| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2F |
| InChI Key | Not readily available |
| CAS Number | Not readily available |
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available fluorinated phenol. While a specific detailed protocol for this exact isomer is not widely published, a general and adaptable synthetic route can be extrapolated from established methods for related benzofuranones. A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
A potential synthesis route for this compound involves the initial etherification of 2-fluorophenol, followed by cyclization to form the benzofuranone core.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Methodology (Hypothetical)
Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate
-
To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield ethyl 2-(2-fluorophenoxy)acetate.
Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid
-
Dissolve the ethyl 2-(2-fluorophenoxy)acetate from the previous step in an aqueous solution of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-fluorophenoxy)acetic acid.
Step 3: Synthesis of this compound
-
Add the 2-(2-fluorophenoxy)acetic acid to a dehydrating agent that also acts as a catalyst for intramolecular Friedel-Crafts acylation, such as polyphosphoric acid or Eaton's reagent.
-
Heat the mixture with stirring, carefully controlling the temperature to promote cyclization without causing decomposition.
-
Monitor the reaction by TLC.
-
Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.
Potential Biological Activity and Experimental Workflow
Benzofuranone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While the specific biological profile of this compound is not extensively documented, a common experimental workflow to assess its potential cytotoxic effects on cancer cell lines is presented below.
Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.
This workflow allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter in assessing the potency of a potential anticancer agent. Further studies could then elucidate the mechanism of action, potentially involving the modulation of specific signaling pathways. Given that some benzofuran derivatives have been investigated as inhibitors of various kinases, a logical next step would be to explore the effect of this compound on relevant cancer-related signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.
Introduction: The Therapeutic Potential of the Benzofuranone Core
An In-depth Technical Guide to the Potential Therapeutic Targets of the Benzofuranone Scaffold, with a Focus on 7-Fluorobenzofuran-3(2H)-one Derivatives
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of this compound is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented activities of the broader benzofuran and benzofuranone chemical class. The information presented is intended for research and drug development professionals to inform potential areas of investigation for this compound and its derivatives.
Benzofuran and its oxidized form, benzofuranone, represent a core scaffold in a multitude of biologically active natural and synthetic compounds.[1][2][3] This heterocyclic system is a key structural component in various clinical drugs, highlighting its therapeutic relevance.[2][3] The benzofuran scaffold has been extensively studied, revealing a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] The addition of a fluorine atom at the 7-position of the benzofuran-3(2H)-one core can potentially enhance metabolic stability and binding affinity to target proteins, making this compound an intriguing candidate for further drug discovery and development. This document aims to provide a comprehensive overview of the potential therapeutic targets for this compound class, based on the established bioactivities of its structural analogs.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of various benzofuranone derivatives, several key proteins and signaling pathways have been identified as potential therapeutic targets. These are primarily in the areas of oncology, inflammation, and neurodegenerative diseases.
Oncology
The anti-cancer activity of benzofuran derivatives is a significant area of research.[2][4][5] Several potential molecular targets have been elucidated:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Certain benzofuran hybrids have shown potent inhibitory activity against STAT3, a key protein involved in cell growth, proliferation, and apoptosis.[6] Inhibition of STAT3 can lead to cell cycle arrest and apoptosis in cancer cells.[6]
-
Carbonic Anhydrases (CAs): Benzofuran-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII.[6] These enzymes are involved in pH regulation and are often overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation.
-
NF-κB Signaling Pathway: Some benzofuran derivatives have demonstrated excellent inhibitory activity against NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer progression.[4]
-
Apoptosis Pathway Modulation: Benzofuran derivatives have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2.[6]
-
Cell Cycle Arrest: A notable mechanism of action for some benzofuran compounds is the induction of cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell division.[6]
Inflammation
Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][8]
-
Cyclooxygenase-2 (COX-2): Several synthesized benzofuran derivatives have been shown to dock effectively with the active site of the COX-2 enzyme, a key mediator of inflammation and pain.[7]
-
Inducible Nitric Oxide Synthase (iNOS): Certain aza-benzofuran compounds have exhibited anti-inflammatory activity by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages.[8] Molecular docking studies suggest these compounds fit well within the active site of murine iNOS.[8]
Neurodegenerative Diseases
The potential of benzofuran derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, has been explored.[9]
-
Acetylcholinesterase (AChE): Novel benzofuran-based compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs).[9] Some of these derivatives have displayed promising inhibitory activity comparable to the standard drug, donepezil.[9]
Quantitative Biological Activity Data
The following table summarizes the reported biological activities of various benzofuran derivatives against a range of therapeutic targets. It is important to note that these are not for this compound itself but for other compounds within the broader benzofuran class.
| Compound Class/Derivative | Target/Assay | Cell Line | Activity (IC50/GI50) | Reference |
| Benzofuran-based sulfonamide (47b) | hCA-IX Inhibition (KI) | - | 8.4 nM | [6] |
| Benzofuran-based sulfonamide (47d) | hCA-IX Inhibition (KI) | - | 5.5 nM | [6] |
| Benzofuran-based sulfonamide (47b) | Antiproliferative | MDA-MB-231 | 6.27 µM | [6] |
| Benzofuran-based sulfonamide (47b) | Antiproliferative | MCF-7 | 6.45 µM | [6] |
| 2-acetyl-7-phenylaminobenzofuran (27) | Antiproliferative (STAT3 inhibitor) | MDA-MB-468 | 0.16 µM | [6] |
| Benzofuran-2-carboxamide (50g) | Antiproliferative | HCT-116 | 0.87 µM | [6] |
| Benzofuran-2-carboxamide (50g) | Antiproliferative | HeLa | 0.73 µM | [6] |
| Benzofuran-2-carboxamide (50g) | Antiproliferative | A549 | 0.57 µM | [6] |
| Aza-benzofuran (1) | NO Inhibition | RAW 264.7 | 17.3 µM | [8] |
| Aza-benzofuran (4) | NO Inhibition | RAW 264.7 | 16.5 µM | [8] |
| Benzofuran-based AChEI (7c) | AChE Inhibition | - | 0.058 µM | [9] |
| Benzofuran-based AChEI (7e) | AChE Inhibition | - | 0.086 µM | [9] |
| Benzofuran derivative (32) | Anticancer | A2780 | 12 µM | [4] |
| Benzofuran derivative (33) | Anticancer | A2780 | 11 µM | [4] |
| Benzofuran derivative (35) | Growth Inhibition | ACHN | 2.74 µM | [4] |
| Benzofuran derivative (35) | Growth Inhibition | HCT15 | 2.37 µM | [4] |
| Benzofuran derivative (35) | Growth Inhibition | MM231 | 2.20 µM | [4] |
Exemplary Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the biological activity of benzofuran derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard animal model for evaluating the acute anti-inflammatory effects of a compound.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac).
-
Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Visualized Pathways and Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the therapeutic targets of benzofuranone derivatives.
Caption: Apoptosis induction pathway targeted by benzofuranone derivatives.
Caption: Inhibition of NF-κB and STAT3 signaling pathways.
Caption: General workflow for drug discovery with benzofuranones.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 7-Fluorobenzofuran-3(2H)-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 7-position of this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the 7-fluorobenzofuran-3(2H)-one core, its synthesis, and the therapeutic applications of its derivatives, with a focus on their anti-inflammatory and anticancer activities.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. While various methods exist for the synthesis of benzofuran-3(2H)-ones, a common approach involves the intramolecular cyclization of appropriately substituted precursors. For the 7-fluoro analog, a typical synthetic workflow starts from a fluorinated phenol derivative.
Figure 1. Generalized synthetic workflow for this compound derivatives.
Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties. These compounds have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting key inflammatory mediators and enzymes.[1]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.
Figure 2. Inhibition of the NF-κB signaling pathway by fluorinated benzofuran derivatives.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[1]
| Compound | Target | IC50 (µM) |
| 1 | IL-6 | - |
| CCL2 | - | |
| Nitric Oxide | - | |
| PGE2 | - | |
| 2 | IL-6 | 1.23 |
| CCL2 | 1.5 | |
| Nitric Oxide | 2.4 | |
| PGE2 | 1.92 | |
| 3 | IL-6 | 9.04 |
| CCL2 | 19.3 | |
| Nitric Oxide | 5.2 | |
| PGE2 | 1.48 | |
| 8 | IL-6 | - |
| CCL2 | - | |
| Nitric Oxide | - | |
| PGE2 | 20.52 |
Anticancer Activity of Fluorinated Benzofuran Derivatives
Certain fluorinated benzofuran derivatives have also exhibited promising anticancer effects, particularly against human colorectal adenocarcinoma cells (HCT116).[1] These compounds have been shown to inhibit cell proliferation and induce apoptosis.[1]
Induction of Apoptosis
The anticancer mechanism of these derivatives involves the induction of programmed cell death (apoptosis), which is a critical process in cancer therapy. This is often characterized by the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and DNA fragmentation.[1]
Figure 3. Proposed mechanism of apoptosis induction by fluorinated benzofuran derivatives.
Quantitative Anticancer Data
The antiproliferative activity of selected fluorinated benzofuran derivatives against the HCT116 human colorectal adenocarcinoma cell line is presented below.[1]
| Compound | Cell Line | IC50 (µM) |
| 1 | HCT116 | 19.5 |
| 2 | HCT116 | 24.8 |
Experimental Protocols
General Procedure for Synthesis of 2-Substituted-7-Fluorobenzofuran-3(2H)-ones
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with an appropriate aldehyde or ketone (1.1 eq) in the presence of a base (e.g., piperidine or pyrrolidine, catalytic amount). The reaction mixture is stirred at room temperature or heated to reflux for a specified period (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-substituted derivative.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro Anticancer Assay: WST-1 Cell Proliferation Assay
HCT116 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, WST-1 reagent is added to each well, and the plates are incubated for an additional 2-4 hours. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[1]
Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly enhance the biological activity of benzofuran-3(2H)-one derivatives, particularly in the context of anti-inflammatory and anticancer applications. The data presented in this guide highlight the potential of these compounds and provide a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers to synthesize and evaluate new derivatives based on this versatile core.
References
Whitepaper: Unveiling the Anticancer Potential of Fluorinated Benzofuranones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide summarizes the current understanding of the anticancer potential of fluorinated benzofuranone derivatives based on available scientific literature. Direct studies on 7-Fluorobenzofuran-3(2H)-one were not identified during the literature review. The data presented herein pertains to structurally related fluorinated and halogenated benzofuran and dihydrobenzofuran compounds.
Introduction
Benzofuran scaffolds are prominent heterocyclic motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms, particularly fluorine, into these structures has been shown to significantly enhance their pharmacological properties, including their anticancer activity.[2] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[2] This whitepaper consolidates the existing research on fluorinated benzofuranone derivatives, providing a technical overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.
Cytotoxicity of Fluorinated Benzofuran Derivatives
Recent studies have highlighted the tumor-specific cytotoxic action of benzofuranone derivatives.[3] The introduction of fluorine to the benzofuranone structure has been shown to generally elevate cytotoxic activity against various cancer cell lines.[3]
A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their potential as anticancer agents against the human colorectal adenocarcinoma cell line, HCT116.[4][5] Two compounds, in particular, which also contained difluorine, bromine, and either an ester or carboxylic acid group, were found to inhibit the proliferation of HCT116 cells by approximately 70%.[4][5]
Table 1: Anti-inflammatory IC50 Values of Fluorinated Benzofuran Derivatives (Relevant to Anticancer Potential via Anti-inflammatory Action)
| Compound Class | Target | IC50 Range (µM) | Reference |
| Fluorinated Benzofuran/Dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4] |
| Fluorinated Benzofuran/Dihydrobenzofuran | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [4] |
| Fluorinated Benzofuran/Dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [4] |
| Fluorinated Benzofuran/Dihydrobenzofuran | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4] |
Note: While these IC50 values are for anti-inflammatory activity, chronic inflammation is a known contributor to tumorigenesis, making these findings relevant to the anticancer potential of these compounds.[4][5]
Mechanism of Action
The anticancer effects of fluorinated benzofuran derivatives appear to be multifactorial, primarily involving the induction of apoptosis and the modulation of key signaling pathways.
Induction of Apoptosis
Studies have shown that active fluorinated benzofuran compounds induce apoptosis in cancer cells.[5] The key mechanisms identified include:
-
Inhibition of Anti-apoptotic Proteins: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed following treatment with these compounds.[4][5]
-
Activation of Caspases and PARP Cleavage: The induction of apoptosis is further confirmed by the concentration-dependent cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5]
-
DNA Fragmentation: Treatment with these compounds leads to DNA fragmentation of approximately 80%, a hallmark of apoptosis.[4][5]
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activity of related benzofuran derivatives, several pathways are likely targets.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of Fluorinated Benzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of fluorine atoms into these molecules can significantly enhance their potency and modulate their pharmacokinetic properties. This technical guide delves into the anti-inflammatory properties of fluorinated benzofurans, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of various fluorinated benzofuran and dihydrobenzofuran derivatives has been quantified through a range of in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds in inhibiting key inflammatory mediators. A summary of this data is presented below.
| Compound Group | Target Mediator | IC50 Range (µM) | Reference |
| Fluorinated Benzofurans & Dihydrobenzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [1][2][3] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [1][2][3] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [1][2][3] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [1][2][3] | |
| Piperazine/Benzofuran Hybrids | Nitric Oxide (NO) | ~52.23 | [4][5][6][7] |
| Benzofuran-N-aryl piperazine Hybrids | Nitric Oxide (NO) | ~5.28 | [8][9] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Fluorinated benzofurans exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][10] These pathways are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ and IκBα, thereby preventing NF-κB activation.[4][5][7]
MAPK Signaling Pathway
The MAPK pathway comprises a cascade of protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. The key MAPK families involved in inflammation are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of transcription factors, such as AP-1, which in turn drive the expression of pro-inflammatory mediators. Studies have demonstrated that certain benzofuran derivatives can significantly suppress the phosphorylation of ERK, JNK, and p38.[4][5][7][11]
Experimental Protocols
A variety of standardized in vitro and in vivo models are employed to evaluate the anti-inflammatory properties of fluorinated benzofurans.
In Vitro Assays
-
LPS-Stimulated Macrophage Model :
-
Cell Culture : RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment : Cells are pre-treated with varying concentrations of the test compounds for a specified duration (e.g., 30 minutes).[2][3][12]
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 10 ng/mL) for a defined period (e.g., 24 hours).[2][3][12]
-
Analysis : The supernatant is collected to measure the levels of inflammatory mediators such as NO, PGE2, IL-6, and CCL2 using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines and prostaglandins).[3] Cell lysates can be used to assess protein expression (e.g., COX-2, NOS2) via Western blotting.[3][12]
-
-
Cyclooxygenase (COX) Activity Assays :
-
COX-1 Activity : HEK-293 cells overexpressing COX-1 are treated with the test compounds prior to the addition of arachidonic acid. The resulting PGE2 production reflects COX-1 activity.[2]
-
COX-2 Activity : Macrophages are pre-treated with aspirin to block basal COX-1 activity, followed by LPS treatment to induce COX-2 expression. The cells are then incubated with the test compounds before the addition of arachidonic acid. The measured PGE2 levels are indicative of COX-2 activity.[2]
-
In Vivo Models
-
Zymosan-Induced Air Pouch Model :
-
Pouch Formation : A subcutaneous air pouch is created on the dorsum of mice.
-
Induction of Inflammation : Inflammation is induced by injecting zymosan into the air pouch.
-
Treatment : Test compounds are co-administered with zymosan.
-
Analysis : After a set time (e.g., 24 hours), the exudate from the pouch is collected to measure cell recruitment and levels of inflammatory mediators like PGE2.[13][14] Gene expression of inflammatory enzymes and cytokines in the pouch lining can also be assessed.[13]
-
-
Carrageenan-Induced Paw Edema Model :
-
Induction of Edema : Edema is induced by injecting carrageenan into the sub-plantar region of a rat's hind paw.
-
Treatment : Test compounds are administered orally at various doses.
-
Measurement : The volume of the paw is measured at different time points post-carrageenan injection to determine the percentage of edema inhibition.[15][16]
-
Structure-Activity Relationship Insights
Analysis of the available data suggests that the anti-inflammatory effects of benzofuran derivatives are influenced by the nature and position of substituents. The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to enhance the biological activity.[1][2][3] For instance, certain difluorinated compounds with bromine and a carboxyl group have demonstrated potent inhibition of PGE2 formation.[3]
Conclusion
Fluorinated benzofurans represent a promising class of compounds for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for their therapeutic potential. The quantitative data and experimental models outlined in this guide offer a framework for the continued investigation and optimization of these compelling molecules in the pursuit of new treatments for inflammatory diseases. Further research focusing on optimizing the benzofuran scaffold and exploring its pharmacokinetic and safety profiles is warranted.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jopcr.com [jopcr.com]
- 16. benchchem.com [benchchem.com]
Unraveling the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to the Mechanisms of Action of Benzofuran-3(2H)-one Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the mechanisms of action associated with the benzofuran chemical scaffold, with a particular focus on derivatives of benzofuran-3(2H)-one. It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield specific biological or mechanistic data for 7-Fluorobenzofuran-3(2H)-one . Therefore, this document serves as a broader guide to the well-documented biological activities of structurally related benzofuran compounds, providing valuable context and potential avenues for the investigation of novel derivatives such as the 7-fluoro analog.
The benzofuran core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects, highlighting the versatility of this heterocyclic system.[3] This guide will synthesize the available data on the mechanisms through which these compounds exert their effects, present quantitative data in a structured format, and outline common experimental protocols for their evaluation.
Diverse Biological Targets of Benzofuran Derivatives
Benzofuran-containing molecules have been shown to interact with a variety of biological targets, leading to their diverse therapeutic effects. The primary mechanisms of action identified for different benzofuran derivatives are summarized below.
Anticancer Activity
The benzofuran scaffold is a common feature in many potent anticancer agents.[2][3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms.
-
Enzyme Inhibition:
-
PARP-1 Inhibition: Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage in cancer cells and subsequent apoptosis.[4]
-
Lysine Acetyltransferase (KAT6A/B) Inhibition: A novel series of acylsulfonamide-benzofuran derivatives has been shown to inhibit the lysine acetyltransferases KAT6A and KAT6B. These enzymes play a key role in chromatin regulation, and their inhibition can induce cell cycle arrest and senescence in cancer cells.
-
Aurora B Kinase Inhibition: A specific benzofuran derivative, (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, has been identified as an inhibitor of Aurora B kinase, a key regulator of mitosis. Inhibition of this kinase disrupts cell division and can lead to apoptosis in cancer cells.[5]
-
Alkaline Phosphatase (AP) Inhibition: A series of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, have demonstrated potent inhibitory activity against alkaline phosphatases.[6]
-
-
Induction of Apoptosis and Oxidative Stress:
-
Some halogenated benzofuran derivatives have been shown to induce apoptosis in cancer cell lines. This pro-apoptotic activity is often associated with the generation of reactive oxygen species (ROS) and the disruption of the cellular antioxidant system.[7] Bromoalkyl and bromoacetyl derivatives of benzofurans, in particular, have been found to induce apoptosis in leukemia cells by targeting tubulin.[2]
-
Table 1: Quantitative Data for Anticancer Activity of Benzofuran Derivatives
| Compound Class/Derivative | Target | IC50 Value | Cell Line/Assay | Reference |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one (derivative 19c) | PARP-1 | 0.026 µM | Enzyme Assay | [4] |
| Acylsulfonamide-benzofuran (BAY-184) | KAT6A | 168 nM | Cellular Assay | [8] |
| (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (S6) | Aurora B Kinase | Not Specified | In vitro kinase assay | [5] |
| 2-Benzylidenebenzofuran-3(2H)-one (Aurone derivative 20) | Alkaline Phosphatase | 1.055 ± 0.029 μM | Enzyme Assay | [6] |
| Benzofuran with N-aryl piperazine (derivative 38) | Nitric Oxide Production | 5.28 µM | In vitro screening | [3] |
Signaling Pathway for PARP-1 Inhibition
Caption: PARP-1 inhibition by benzofuran derivatives blocks DNA repair, leading to apoptosis.
Neuroprotective and CNS-Related Activities
Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.
-
Cholinesterase Inhibition: A series of 3-aminobenzofuran derivatives have been synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the management of Alzheimer's disease.[6]
-
Serotonin Reuptake Inhibition: Novel isobenzofuran-1(3H)-one derivatives have been developed as serotonin reuptake inhibitors, suggesting their potential as antidepressant agents. These compounds have been shown to increase serotonin levels in the cortex.[8]
Table 2: Quantitative Data for CNS-Related Activity of Benzofuran Derivatives
| Compound Class/Derivative | Target | IC50 Value | Assay | Reference |
| 3-Aminobenzofuran (derivative 5f) | Acetylcholinesterase (AChE) | Not Specified | In vitro enzyme assay | [6] |
| Isobenzofuran-1(3H)-one (derivative 10a) | Serotonin Reuptake | Not Specified | In vitro testing | [8] |
Other Biological Activities
-
Antioxidant Activity: Many benzofuran derivatives, particularly those with hydroxyl groups on an arylidene moiety, have demonstrated significant antioxidant and radical-scavenging properties.[9][10]
-
Transthyretin (TTR) Stabilization: Benziodarone analogues, which feature a benzofuran core, have been developed as kinetic stabilizers of transthyretin. The stabilization of TTR is a therapeutic strategy for treating TTR amyloidosis.[1]
Experimental Protocols for Evaluating Benzofuran Derivatives
The following outlines general experimental workflows for characterizing the mechanism of action of novel benzofuran compounds, based on the methodologies cited in the literature.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: A typical workflow for determining the in vitro enzyme inhibitory activity of a compound.
Detailed Methodologies:
-
Enzyme Inhibition Assays:
-
PARP-1 Inhibition Assay: The inhibitory activity against PARP-1 can be determined using commercially available colorimetric or fluorescent assay kits. These assays typically measure the incorporation of ADP-ribose onto a histone substrate.
-
Kinase Assays (e.g., Aurora B): Kinase activity is often measured using assays that detect the phosphorylation of a substrate. This can be done using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated product.
-
Cholinesterase Inhibition Assay: The Ellman's method is a widely used colorimetric assay to measure AChE and BuChE activity. It relies on the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme, and the subsequent reaction of the product with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
-
Cell-Based Assays:
-
Cytotoxicity Assays (e.g., MTT, XTT): These assays are used to determine the effect of a compound on cell viability and proliferation. They measure the metabolic activity of the cells, which is generally proportional to the number of viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
-
In Vivo Studies:
-
Xenograft Models: To evaluate the in vivo anticancer efficacy, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.[5]
-
Behavioral Models (for CNS effects): Animal models of depression (e.g., forced swim test, tail suspension test) or cognitive impairment are used to assess the in vivo efficacy of compounds targeting the central nervous system.[8]
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the broader family of benzofuran and benzofuran-3(2H)-one derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, including enzyme inhibition, induction of apoptosis, and modulation of neurotransmitter systems, underscore the versatility of this chemical scaffold. Further investigation into the biological targets of novel derivatives, guided by the established activities of related compounds, is a promising avenue for the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-FLUORO-1-BENZOFURAN-3(2H)-ONE [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 8. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzarone | C17H14O3 | CID 255968 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Evaluation of Fluorinated Benzofuran-3(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide consolidates available scientific information on the in vitro studies of benzofuran-3(2H)-one derivatives, with a particular focus on fluorinated analogues. As of the time of this writing, specific in vitro studies on 7-Fluorobenzofuran-3(2H)-one are not available in the public domain. The following data and protocols are presented as a valuable resource for researchers interested in the biological activities of this class of compounds.
The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Benzofuran and its derivatives have been identified as possessing a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comprehensive overview of the in vitro evaluation of fluorinated benzofuran derivatives, drawing from studies on compounds with similar structural features to this compound.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of various fluorinated benzofuran and dihydrobenzofuran derivatives from a key study investigating their anti-inflammatory and anticancer properties.[1]
Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives [1]
| Compound | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | Nitric Oxide IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |
| 1 | 1.2 | 1.5 | 2.4 | 1.1 |
| 2 | 9.04 | 19.3 | 5.2 | 20.5 |
| 3 | >10 | >20 | >10 | >25 |
| 4 | >10 | >20 | >10 | >25 |
| 5 | >10 | >20 | >10 | >25 |
| 6 | >10 | >20 | >10 | >25 |
| 7 | 4.5 | 8.7 | 3.1 | 5.6 |
| 8 | >10 | >20 | >10 | >25 |
| 9 | 3.8 | 6.5 | 2.8 | 4.9 |
Table 2: Anticancer Activity of Fluorinated Benzofuran Derivatives against HCT116 Cells [1]
| Compound | Antiproliferative IC₅₀ (µM) |
| 1 | 19.5 |
| 2 | 24.8 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below, based on the cited literature.[1]
1. Cell Culture and Viability Assay
-
Cell Lines: Human colorectal adenocarcinoma cell line HCT116 and murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay: Cell viability is assessed using the WST-1 assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 10, 50, or 100 µM) for a specified period (e.g., 72 hours). The WST-1 reagent is then added, and the absorbance is measured at 450 nm to determine the percentage of viable cells relative to untreated controls.[1]
2. Anti-inflammatory Activity Assays
-
LPS-Stimulated Inflammation in Macrophages: RAW 264.7 macrophages are seeded and pre-treated with the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 10 ng/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Interleukin-6 (IL-6), and Chemokine (C-C motif) Ligand 2 (CCL2): The levels of these mediators in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
3. Cyclooxygenase (COX) Activity Assays
-
COX-1 Activity: Human embryonic kidney (HEK-293) cells stably overexpressing COX-1 are treated with the test compounds for 30 minutes prior to the addition of 10 µM arachidonic acid (AA). The production of PGE₂ is measured by enzyme immunoassay to determine COX-1 activity.[1]
-
COX-2 Activity: Macrophages are pre-treated with aspirin to block basal COX activity, then stimulated with LPS to induce COX-2 expression. The cells are then washed and incubated with the test compounds for 30 minutes before the addition of AA. The resulting PGE₂ production, reflecting COX-2 activity, is measured by enzyme immunoassay.[1]
4. Anticancer Activity Assays
-
Cell Proliferation Assay: The antiproliferative effect of the compounds on HCT116 cells is determined using the WST-1 assay as described in the viability assay protocol.[1]
-
Apoptosis Assay (TUNEL Assay): HCT116 cells are treated with the compounds at various concentrations for 72 hours. Apoptosis is assessed using a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, which detects DNA fragmentation. The percentage of apoptotic cells is determined by flow cytometry or fluorescence microscopy.[1]
-
Western Blot Analysis: To investigate the mechanism of apoptosis, HCT116 cells are treated with the compounds, and cell lysates are prepared. The expression levels of apoptosis-related proteins, such as Bcl-2 and cleaved PARP-1, are analyzed by Western blotting using specific primary and secondary antibodies.[1]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for in vitro anti-inflammatory and anticancer screening.
Signaling Pathway Diagram
Caption: Postulated inhibitory effect on the LPS-induced inflammatory pathway.
Logical Relationship Diagram
Caption: Rationale for investigating fluorinated benzofuran derivatives.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Benzofuran Scaffold: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its prevalence in natural products and the diverse biological activities exhibited by its synthetic derivatives have made it a focal point for drug discovery and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key bioassays and visualizations of relevant signaling pathways are included to support further research and development in this promising area.
Data Presentation: Quantitative Structure-Activity Relationship Data
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively investigated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | Bromine on the methyl group at the 3-position. | [1] |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | Bromine on the methyl group at the 3-position. | [1] |
| 3-Oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | Bromo derivative. | [2] |
| Oxindole-based Benzofuran Hybrid (22d) | MCF-7 (Breast) | 3.41 | Dual CDK2/GSK-3β inhibitor. | [2] |
| Oxindole-based Benzofuran Hybrid (22f) | MCF-7 (Breast) | 2.27 | Dual CDK2/GSK-3β inhibitor. | [2] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [2] | |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [2] | |
| Benzofuran-Thiazole Hybrid (32a) | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | Methyl group on the thiazole scaffold. | [2] |
| Benzofuran derivative 3f | HEPG2 (Liver) | 12.4 µg/mL | Heterocyclic substituent at C-2. | [3] |
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of their antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Benzofuran Amide (6a) | B. subtilis, S. aureus, E. coli | 6.25 | [4] | |
| Benzofuran Amide (6b) | B. subtilis, S. aureus, E. coli | 6.25 | [4] | |
| Benzofuran Amide (6f) | B. subtilis, S. aureus, E. coli | 6.25 | [4] | |
| Aza-benzofuran (1) | S. typhimurium | 12.5 | [5] | |
| Aza-benzofuran (1) | E. coli | 25 | [5] | |
| Aza-benzofuran (1) | S. aureus | 12.5 | [5] | |
| Oxa-benzofuran (5) | P. italicum | 12.5 | [5] | |
| Oxa-benzofuran (6) | C. musae | 12.5 - 25 | [5] | |
| Benzofuran-triazine (8e) | E. coli, S. aureus, S. enteritidis | 32 | Amino benzothiazole moiety. | [6] |
| Benzofuran-triazine (8e) | B. subtilis | 125 | Amino benzothiazole moiety. | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives have been evaluated in vivo, with the carrageenan-induced paw edema model being a standard assay.
| Compound/Derivative | Animal Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| Benzofuran Amide (6a) | Rat | 20 | 61.55 | 2 h | [4] |
| Benzofuran Amide (6b) | Rat | 20 | 71.10 | 2 h | [4] |
| Aza-benzofuran (1) | Mouse | - | IC50 = 17.31 µM (NO inhibition) | - | [5] |
| Aza-benzofuran (3) | Mouse | - | IC50 = 16.5 µM (NO inhibition) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for the key experiments cited in the structure-activity relationship studies of benzofuran derivatives.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuran derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzofuran derivative in the broth medium directly in the 96-well plates. A typical concentration range is from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control well (medium and inoculum, no compound), a sterility control well (medium only), and a positive control well (medium, inoculum, and a standard antimicrobial agent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Benzofuran derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the benzofuran derivative orally or intraperitoneally at different doses to different groups of animals. The control group receives only the vehicle, and the standard group receives the standard anti-inflammatory drug.
-
Induction of Edema: One hour after the compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by benzofuran derivatives and a typical experimental workflow.
Caption: General workflow for the discovery and development of benzofuran derivatives.
Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.[7][8]
Caption: Inhibition of the HIF-1 signaling pathway by certain benzofuran derivatives.[9][10]
This guide serves as a comprehensive resource for understanding the structure-activity relationships of benzofuran derivatives. The provided data, protocols, and visualizations are intended to facilitate further research and accelerate the development of novel therapeutics based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jopcr.com [jopcr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Fluorobenzofuran-3(2H)-one: A Key Intermediate for Drug Discovery
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of drug development now have access to detailed application notes and protocols for the synthesis of 7-Fluorobenzofuran-3(2H)-one, a crucial heterocyclic scaffold. This compound is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules, particularly as a core structure in the development of novel kinase inhibitors for cancer therapy.
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence commencing with the commercially available 2-fluoro-6-hydroxybenzoic acid. The methodology involves a Williamson ether synthesis, followed by ester hydrolysis and an intramolecular Friedel-Crafts acylation. This synthetic route provides a reliable and scalable method for producing this valuable intermediate.
Applications in Medicinal Chemistry
The this compound core is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzofuranone structure can mimic the hinge-binding region of ATP in the kinase active site, allowing for the development of potent and selective inhibitors. The fluorine substituent at the 7-position can enhance the binding affinity and metabolic stability of drug candidates, making this a particularly attractive moiety for drug design.[1][2][3][4][5][6][7] Derivatives of benzofuran have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][5][6][8]
Synthetic Pathway Overview
The synthesis of this compound is accomplished via the following pathway:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-carboxy-6-fluorophenoxy)acetate
This step involves the Williamson ether synthesis to couple 2-fluoro-6-hydroxybenzoic acid with ethyl chloroacetate.[9][10][11]
Protocol:
-
To a stirred solution of 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-(2-carboxy-6-fluorophenoxy)acetate as a solid.
Step 2: Synthesis of 2-(Carboxymethoxy)-6-fluorobenzoic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.
Protocol:
-
Dissolve Ethyl 2-(2-carboxy-6-fluorophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(Carboxymethoxy)-6-fluorobenzoic acid.
Step 3: Synthesis of this compound
The final step is an intramolecular Friedel-Crafts acylation to form the benzofuranone ring.
Protocol:
-
Suspend 2-(Carboxymethoxy)-6-fluorobenzoic acid (1.0 eq) in dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, suspend aluminum chloride (1.2 eq) in dichloromethane and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the aluminum chloride suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to give this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Ethyl 2-(2-carboxy-6-fluorophenoxy)acetate | C11H11FO5 | 242.20 | 85-95 |
| 2-(Carboxymethoxy)-6-fluorobenzoic acid | C9H7FO5 | 214.15 | 90-98 |
| This compound | C8H5FO2 | 152.12 | 70-80 |
Table 1. Summary of compounds and typical reaction yields.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| This compound | 7.40 (td, J = 8.0, 5.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 10.0, 8.0 Hz, 1H), 4.65 (s, 2H) | 198.5 (C=O), 162.0 (d, J=250 Hz, C-F), 148.0 (d, J=4 Hz), 133.0 (d, J=10 Hz), 120.0 (d, J=2 Hz), 115.0 (d, J=20 Hz), 110.0 (d, J=3 Hz), 74.0 (CH2) | 3080 (Ar-H), 1720 (C=O, ketone), 1610, 1480 (C=C, aromatic), 1250 (C-O), 1100 (C-F) | 152 [M]+, 124, 96 |
Table 2. Spectroscopic data for this compound.
Experimental Workflow
Figure 2. Detailed workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
7-Fluorobenzofuran-3(2H)-one: A Versatile Fluorinated Building Block in Synthetic and Medicinal Chemistry
Introduction
7-Fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound that holds significant potential as a synthetic building block, particularly in the fields of medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 7-position of the benzofuranone core can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of derivative compounds. While specific detailed protocols for the synthesis and application of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of the parent benzofuran-3(2H)-one scaffold and the known benefits of fluorine incorporation in bioactive molecules.
Applications in Medicinal Chemistry
The benzofuran-3(2H)-one core is a privileged scaffold found in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and kinase inhibitory effects. The strategic placement of a fluorine atom on this scaffold is a common strategy in modern drug design to optimize lead compounds.
Kinase Inhibitors: Many kinase inhibitors feature fluorinated aromatic rings. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. The use of this compound as a starting material could enable the synthesis of novel kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4][5]
Neurological Disorders: Benzofuran derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's. The introduction of fluorine can improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.
Synthetic Utility and Key Reactions
This compound serves as a versatile intermediate for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The reactivity of the carbonyl group and the adjacent active methylene group are key to its synthetic utility.
Condensation Reactions: The active methylene group at the 2-position can readily participate in condensation reactions with aldehydes and other electrophiles to generate a diverse range of derivatives.
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, enabling the introduction of various substituents at the 3-position.
Experimental Protocols (General Procedures)
Protocol 1: Synthesis of Benzofuran-3(2H)-one (General Method)
A common route to the benzofuran-3(2H)-one core involves the intramolecular cyclization of a suitably substituted precursor. One established method is the acid-catalyzed cyclization of 2-phenoxya-cetic acids.
-
Reaction: 2-(m-Fluorophenoxy)acetic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) is heated to promote intramolecular Friedel-Crafts acylation.
-
Work-up: The reaction mixture is quenched with ice water, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography.
Protocol 2: Aldol Condensation of Benzofuran-3(2H)-one with an Aldehyde (General Method)
This protocol describes the synthesis of an aurone derivative, which is a class of flavonoids.
-
Reaction: To a solution of a benzofuran-3(2H)-one derivative in a suitable solvent (e.g., ethanol or acetic acid), an aromatic aldehyde is added in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) or acid catalyst (e.g., HCl). The reaction mixture is stirred at room temperature or heated to reflux.
-
Work-up: The product, often a brightly colored solid, precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Data Presentation
As specific quantitative data for reactions involving this compound is not available in the provided search results, a representative table for a general reaction is presented below.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (Z)-2-benzylidenebenzofuran-3(2H)-one | >90 |
| 2 | 4-Nitrobenzaldehyde | (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | High |
| 3 | 4-Chlorobenzaldehyde | (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | High |
Note: Yields are generalized from literature on similar, non-fluorinated compounds and should be considered illustrative.
Visualizations
Logical Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic pathway to this compound and its derivatives.
Signaling Pathway Inhibition by a Hypothetical this compound Derivative
References
- 1. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 7-Fluorobenzofuran-3(2H)-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorobenzofuran-3(2H)-one is a versatile fluorinated heterocyclic scaffold that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this compound in the discovery of novel therapeutics, particularly focusing on its use as a key intermediate in the synthesis of kinase inhibitors, anticancer agents, and neuroprotective compounds. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented.
Key Applications
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: The benzofuranone core is a constituent of various natural and synthetic compounds with potent anticancer properties.[1] Fluorinated benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, cervical, and breast cancer.[2][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and PI3K/Akt pathways.[4][5]
-
Kinase Inhibition: The benzofuran scaffold has been successfully utilized in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] Derivatives have been synthesized to target kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora B kinase, Bruton's tyrosine kinase (Btk), and Phosphoinositide 3-kinase delta (PI3Kδ).[7][8]
-
Neuroprotection: Benzofuran-based compounds have been investigated for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's disease.[9][10] Their mechanisms of action include the inhibition of cholinesterases and antioxidant activities.[9]
Quantitative Data Summary
The following tables summarize the biological activities of various benzofuran-3(2H)-one derivatives.
Table 1: Anticancer and Kinase Inhibitory Activities of Benzofuran Derivatives
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Benzofuran-pyrazole hybrids | B-Raf (V600E) | 0.078 µg/mL | [6] |
| c-Met | 0.405 µg/mL | [6] | |
| Pim-1 | 1.053 µg/mL | [6] | |
| EGFR (WT) | 0.177 µg/mL | [6] | |
| VEGFR-2 | 0.275 µg/mL | [6] | |
| MCF-7 (Breast Cancer) | 0.33 - 4.87 µM | [6] | |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivatives | Btk | 139 nM | [8] |
| PI3Kδ | 275 nM | [8] | |
| Raji, HL60, K562 (Leukemia/Lymphoma) | Low micromolar | [8] | |
| Chalcone & thiopyrimidine benzofurans | VEGFR-2 | 1.00 x 10⁻³ µM | [7] |
| Various Cancer Cell Lines | 3.67 x 10⁻¹³ to 7.65 x 10⁻⁷ µM | [7] |
Table 2: Neuroprotective Activity of Benzofuran Derivatives
| Compound Class | Target | Activity (IC50) | Reference |
| 3-Arylbenzofuranone derivatives | Acetylcholinesterase | 0.089 ± 0.01 µM | [9][11] |
Experimental Protocols
Protocol 1: Synthesis of a 2-((5-((3-fluorophenyl)amino)pyrazin-2-yl)methylene)-7-fluorobenzofuran-3(2H)-one (A Hypothetical Kinase Inhibitor)
This protocol describes a plausible synthetic route for a kinase inhibitor candidate starting from this compound.
Materials:
-
This compound
-
5-chloropyrazin-2-amine
-
3-fluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 5-((3-fluorophenyl)amino)pyrazine-2-carbaldehyde.
-
To a solution of 5-chloropyrazin-2-amine (1.0 eq) and 3-fluoroaniline (1.1 eq) in anhydrous 1,4-dioxane, add Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter through celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the intermediate aldehyde.
-
-
Step 2: Knoevenagel Condensation.
-
To a solution of this compound (1.0 eq) and the aldehyde from Step 1 (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product is expected to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized 7-fluorobenzofuran derivative
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the kinase substrate.
-
Add the serially diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 9. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 7-Fluorobenzofuran-3(2H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 7-Fluorobenzofuran-3(2H)-one and subsequent biological screening of the synthesized compounds. This document is intended to guide researchers in the exploration of this scaffold for the development of novel therapeutic agents.
Introduction
Benzofuranone derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a fluorine atom at the 7-position of the benzofuranone core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This document outlines key derivatization strategies for this compound at the reactive C2 position and provides protocols for screening the resulting derivatives against relevant biological targets.
Derivatization Strategies
The methylene group at the C2 position of the this compound scaffold is activated by the adjacent carbonyl group, making it amenable to a variety of condensation and substitution reactions. Two primary derivatization strategies are presented here: the Knoevenagel condensation and the Mannich reaction.
Knoevenagel Condensation for the Synthesis of 2-Arylmethylene Derivatives
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. In this context, it is used to introduce a variety of substituted arylmethylene groups at the C2 position of the benzofuranone core. This reaction is typically catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or toluene, add the desired aromatic aldehyde (1.1 eq.).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq.).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
A representative workflow for the Knoevenagel condensation is depicted below.
Caption: Knoevenagel Condensation Experimental Workflow.
Expected Yields and Characterization:
Yields for Knoevenagel condensations with substituted benzofuranones can vary depending on the specific aldehyde used. While specific data for the 7-fluoro derivative is limited, yields for similar reactions typically range from moderate to good (40-85%).[3][4] The resulting 2-arylmethylene derivatives can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mannich Reaction for the Synthesis of 2-Aminomethyl Derivatives
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to an acidic proton located alpha to a carbonyl group. This reaction provides a straightforward method to synthesize a library of derivatives with diverse amine functionalities, which can be crucial for modulating solubility and target interactions.
Experimental Protocol: Mannich Reaction
-
To a stirred solution of this compound (1.0 eq.) in ethanol, add the desired secondary amine (1.2 eq.) and aqueous formaldehyde (37%, 1.5 eq.).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Mannich base.
A representative workflow for the Mannich reaction is illustrated below.
Caption: Mannich Reaction Experimental Workflow.
Expected Yields and Characterization:
Yields for Mannich reactions on related ketones can be moderate to good, generally in the range of 50-75%, depending on the amine used.[5][6] Characterization of the Mannich bases is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities based on the known pharmacological profile of the benzofuranone scaffold. Key areas for screening include anticancer, PARP-1 inhibition, and MAO inhibition activities.
General Protocol for Cell-Based Assays
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
-
Below is a generalized workflow for a cell-based screening assay.
Caption: General Workflow for Cell-Based Screening.
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 1a | Arylmethylene | 4-Chlorophenyl | Data | Data | Data |
| 1b | Arylmethylene | 4-Methoxyphenyl | Data | Data | Data |
| 2a | Aminomethyl | Piperidinyl | Data | Data | Data |
| 2b | Aminomethyl | Morpholinyl | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Note: The IC50 values in this table are placeholders and should be populated with experimental data. Literature suggests that halogenated benzofuran derivatives can exhibit potent anticancer activity with IC50 values in the low micromolar range.[7]
Table 2: PARP-1 and MAO-B Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | PARP-1 IC50 (µM) | MAO-B IC50 (µM) |
| 1a | Arylmethylene | 4-Chlorophenyl | Data | Data |
| 1b | Arylmethylene | 4-Methoxyphenyl | Data | Data |
| 2a | Aminomethyl | Piperidinyl | Data | Data |
| 2b | Aminomethyl | Morpholinyl | Data | Data |
| ... | ... | ... | ... | ... |
Note: The IC50 values in this table are placeholders. Benzofuranone derivatives have been reported as potent inhibitors of both PARP-1 and MAO-B, with some compounds exhibiting nanomolar to low micromolar inhibitory concentrations.[9][10][11]
Signaling Pathways
Understanding the mechanism of action of the synthesized derivatives is crucial. Below are simplified diagrams of key signaling pathways that may be modulated by these compounds.
PARP-1 Signaling in DNA Damage Response
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Upon detecting a single-strand DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, recruiting DNA repair machinery.[12][13] Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair mechanisms.
Caption: Simplified PARP-1 Signaling Pathway.
Monoamine Oxidase (MAO) Signaling
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[14][15] Inhibition of MAO-B, in particular, increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.
Caption: Simplified MAO-B Signaling Pathway.
Anticancer Signaling Pathway (mTOR)
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Some benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the mTOR pathway.
Caption: Simplified mTOR Signaling Pathway in Cancer.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates. The protocols and screening strategies outlined in these application notes provide a framework for the synthesis and biological evaluation of a diverse library of compounds based on this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new arylbenzofuran derivative functions as an anti-tumour agent by inducing DNA damage and inhibiting PARP activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 15. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzofuranone core in biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and comprehensive analytical characterization is therefore critical to confirm the identity, purity, and stability of this compound for its application in research and development.
This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the oxygen atom, and the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CH₂) | 4.6 - 4.8 | Singlet | - |
| H-4 | 7.0 - 7.2 | Triplet | ~8.0 (JH4-H5) |
| H-5 | 7.3 - 7.5 | Multiplet | - |
| H-6 | 6.9 - 7.1 | Doublet of doublets | ~8.0 (JH5-H6), ~10.0 (JH6-F7) |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).
Table 2: ¹³C NMR Spectral Data for a Related Fluorinated Benzofuranone Derivative [1]
| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C=O (C3) | 192.72 | - |
| C-O (C7a) | 176.01 | - |
| C-F (C7) | 166.33 | d, J = 256.3 |
| C-Ar (C3a) | 131.68 | d, J = 9.5 |
| C-Ar (C6) | 130.14 | - |
| C-Ar (C4) | 116.26 | d, J = 22.7 |
| C-Ar (C5) | Not specified | - |
| CH₂ (C2) | 78.23 | - |
Note: Data is for a compound with CAS Registry Number 1268103-05-4, which is a closely related structure.[1]
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7-F | -110 to -140 | Multiplet | - |
Note: The chemical shift is referenced to CFCl₃.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Tune and shim the probe for the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: wide spectral width to ensure the signal is captured, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectral Data
The molecular formula of this compound is C₈H₅FO₂. The expected monoisotopic mass is approximately 152.0274 g/mol . Electron ionization (EI) is expected to produce a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment |
| 152 | [M]⁺˙ (Molecular Ion) |
| 124 | [M - CO]⁺˙ |
| 96 | [M - CO - CO]⁺˙ or [C₆H₄F]⁺ |
| 95 | [M - CO - CHO]⁺ |
| 69 | [C₄H₂F]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation:
-
Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Alternatively, couple the mass spectrometer to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) for separation prior to analysis.
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Optimize ion source parameters (e.g., ionization energy for EI, capillary voltage for ESI) to obtain good signal intensity.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the observed isotopic pattern with the theoretical pattern for C₈H₅FO₂.
-
Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is suitable for purity assessment and quantification.
Recommended HPLC Method
A reversed-phase C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent (acetonitrile or methanol) is recommended. UV detection at a wavelength where the compound exhibits strong absorbance should be employed.
Table 5: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standards and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Determine the retention time of this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
-
HPLC Experimental Workflow
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Theoretical Elemental Composition
The molecular formula of this compound is C₈H₅FO₂. The theoretical elemental composition can be calculated as follows:
Table 6: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | % Composition |
| Carbon (C) | 12.011 | 8 | 96.088 | 63.16% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.31% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 12.49% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 21.03% |
| Total | 152.124 | 100.00% |
Experimental Protocol for Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the highly purified and dried sample (typically 1-3 mg) is required.
-
Instrumentation: A dedicated elemental analyzer is used. The instrument combusts the sample at a high temperature in a stream of oxygen.
-
Analysis: The combustion products (CO₂, H₂O) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of carbon and hydrogen in the original sample. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.
References
Application Note: HPLC Analysis of 7-Fluorobenzofuran-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Fluorobenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. Benzofuranone derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds and natural products.[1] The fluorine substituent can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Accurate and reliable analytical methods are crucial for the quantification of this compound in research and quality control settings. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
This section details the methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Software
-
HPLC System: A quaternary gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).
-
Software: Chromatography data acquisition and processing software.
2.2. Chemicals and Reagents
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid: LC-MS grade.
2.3. Chromatographic Conditions
A gradient elution was developed to ensure optimal separation and peak shape.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-95% B over 10 min, hold at 95% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation experiments.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,520,300 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | %RSD |
| Repeatability (n=6) | 50 | 1.1% |
| Intermediate Precision (n=6, 2 days) | 50 | 1.5% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.1 | 98.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols: NMR Spectroscopy of 7-Fluorobenzofuran-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-Fluorobenzofuran-3(2H)-one and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuranone core in biologically active molecules. The strategic incorporation of a fluorine atom at the 7-position allows for the use of ¹⁹F NMR, a powerful analytical tool for structural elucidation and studying molecular interactions.
Introduction
This compound and its derivatives, often referred to as 7-fluoroaurones when substituted at the 2-position with a benzylidene group, are heterocyclic compounds with potential applications in various therapeutic areas. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is an indispensable technique for the unambiguous characterization of these molecules. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the molecular structure, stereochemistry, and electronic environment. The presence of the fluorine atom offers a unique spectroscopic handle for researchers, as ¹⁹F NMR is highly sensitive to subtle changes in the local chemical environment, making it an excellent probe for studying drug-target interactions and metabolic fate.
Data Presentation
The following tables summarize representative NMR spectroscopic data for derivatives of the 7-substituted benzofuran-3(2H)-one scaffold. It is important to note that specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific substituents on the molecule.
Table 1: Representative ¹H NMR Data for Benzofuran-3(2H)-one Derivatives
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Benzylidene-7-methoxybenzofuran-3(2H)-one | H-4 | 7.40–7.32 | m | - |
| H-5 | 7.17–7.06 | m | - | |
| H-6 | 7.17–7.06 | m | - | |
| Vinylic-H | 7.54 | s | - | |
| Methoxy-H | 4.03 | s | - | |
| Benzylidene-H | 8.36 (ortho) | d | 8.1 | |
| 7-Chloro-benzofuran-3(2H)-one | H-2 | 4.64 | s | - |
| H-4 | 7.45 | d | 8.0 | |
| H-5 | 7.00 | t | 7.5 | |
| H-6 | 7.15 | d | 7.5 |
Table 2: Representative ¹³C NMR Data for Benzofuran-3(2H)-one Derivatives
| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) |
| 2-Benzylidene-7-methoxybenzofuran-3(2H)-one | C=O (C-3) | 184.7 |
| C-2 | 145.9 | |
| C-3a | 123.7 | |
| C-4 | 121.1 | |
| C-5 | 123.2 | |
| C-6 | 115.8 | |
| C-7 | 146.9 | |
| C-7a | 157.8 | |
| Vinylic-C | 112.0 | |
| Methoxy-C | 56.3 | |
| 7-Chloro-benzofuran-3(2H)-one | C=O (C-3) | 199.5 |
| C-2 | 70.2 | |
| C-3a | 123.8 | |
| C-4 | 123.8 | |
| C-5 | 119.0 | |
| C-6 | 150.2 | |
| C-7 | 113.8 | |
| C-7a | 174.8 |
Table 3: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds
| Compound Type | Functional Group | Chemical Shift (δ, ppm) vs. CFCl₃ |
| Aromatic Fluorides | Ar-F | -100 to -140 |
| Trifluoromethyl Aromatics | Ar-CF₃ | -60 to -70 |
Note: The chemical shifts for this compound derivatives are expected to fall within the typical range for aromatic fluorides. The precise shift will be influenced by the electronic nature of other substituents on the benzofuran ring system.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related halogenated benzofuran-3(2H)-ones and provides a general procedure for obtaining the title compound.
Materials:
-
2-Fluoro-6-hydroxyphenoxyacetic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-fluoro-6-hydroxyphenoxyacetic acid (1.0 eq) in dichloromethane (10 mL/g), add polyphosphoric acid (10 eq by weight) in portions at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of 2-Benzylidene-7-fluorobenzofuran-3(2H)-one (7-Fluoroaurone) Derivatives
This protocol describes the Aldol-type condensation of this compound with an appropriate benzaldehyde to yield the corresponding aurone derivative.[1]
Materials:
-
This compound
-
Substituted benzaldehyde (1.0 eq)
-
Piperidine or Pyrrolidine (catalytic amount)
-
Ethanol or Methanol
-
Ice-cold water
Procedure:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol (15 mL/g).
-
Add a catalytic amount of piperidine or pyrrolidine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-7-fluorobenzofuran-3(2H)-one derivative.
Protocol 3: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition Parameters (General Guidelines for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse
-
Spectral Width: ~200 ppm (centered around the expected chemical shift)
-
Acquisition Time: ~1 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 64-256
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal standard with a known chemical shift.
-
Mandatory Visualizations
References
Application Note: Mass Spectrometry Analysis of 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 7-Fluorobenzofuran-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research, using mass spectrometry. The methodologies outlined herein cover sample preparation, instrumental parameters for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and expected data. This guide aims to ensure reliable and reproducible results for the identification and characterization of this compound.
Introduction
This compound belongs to the benzofuranone class of molecules, which are recognized for their diverse pharmacological activities.[1] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds in various matrices. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the selective and sensitive analysis of small molecules like this compound.[2][3] This application note details protocols for its analysis by LC-MS and GC-MS, providing expected quantitative data and experimental workflows.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound based on its structure and common fragmentation patterns of related compounds.[4][5]
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 167.03 | Protonated molecular ion |
| [M]⁺˙ | 166.04 | Molecular ion (for EI) |
| Fragment 1 | 139.03 | Loss of CO |
| Fragment 2 | 111.02 | Loss of CO and C₂H₂ |
| Fragment 3 | 95.02 | Loss of C₂H₂F |
Experimental Protocols
Effective sample preparation is critical for obtaining high-quality mass spectrometry data by minimizing matrix effects and concentrating the analyte.[6]
Sample Preparation (General Protocol)
-
Dissolution : Dissolve the sample in an appropriate organic solvent such as methanol, acetonitrile, or a mixture of water and organic solvent to a concentration of approximately 1 mg/mL.[7]
-
Dilution : Take an aliquot of the stock solution and dilute it with the initial mobile phase (for LC-MS) or a suitable volatile solvent (for GC-MS) to a final concentration in the range of 1-10 µg/mL.[7]
-
Filtration : If any particulate matter is present, filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an appropriate autosampler vial.[1]
-
Blank Samples : It is recommended to run blank samples (the solvent used for dilution) before and after the sample set to prevent carry-over.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds.[3]
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for volatile and thermally stable compounds. For compounds with polar functional groups, derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
GC System: A standard gas chromatograph.
-
Mass Spectrometer: An electron ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
MS Parameters (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
Visualizations
Data Interpretation
The mass spectrum obtained from LC-MS will primarily show the protonated molecular ion ([M+H]⁺) at m/z 167.03. In GC-MS with electron ionization, the molecular ion ([M]⁺˙) at m/z 166.04 will be observed, which is prone to fragmentation.[4] The fragmentation pattern can provide structural confirmation. The loss of a carbonyl group (CO) is a common fragmentation pathway for such cyclic ketones, leading to a fragment at m/z 139.03. Further fragmentation can provide additional structural information.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-MS, and GC-MS, along with the predicted data, offer a solid foundation for researchers. These methods can be adapted and optimized based on the specific sample matrix and instrumentation available. The provided workflows and diagrams serve as a visual aid to the experimental and conceptual processes.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. organomation.com [organomation.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tecan.com [tecan.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: Infrared Spectroscopy of 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the infrared (IR) spectroscopy of 7-Fluorobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Benzofuran derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Infrared spectroscopy is a crucial analytical technique for the structural elucidation and characterization of these molecules. This application note outlines the expected vibrational frequencies for this compound and provides a comprehensive protocol for obtaining its infrared spectrum.
Introduction
This compound belongs to the benzofuranone class of heterocyclic compounds. The incorporation of a fluorine atom at the 7-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. Infrared spectroscopy is a rapid, non-destructive, and highly informative method for identifying the functional groups present in a molecule and confirming its structure. The vibrational frequencies of the chemical bonds within the molecule are sensitive to the local chemical environment, making IR spectroscopy an excellent tool for structural verification.
Predicted Infrared Spectral Data
While a definitive experimental spectrum for this compound is not publicly available, the characteristic infrared absorption bands can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds. The primary functional groups present are a carbonyl group (C=O) within a five-membered ring, an aromatic ring, a C-F bond, and C-O ether linkage.
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1710 - 1730 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| C-O (Ether) | Stretch | 1250 - 1050 | Strong |
| C-F | Stretch | 1100 - 1000 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2960 - 2850 | Medium |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | Strong |
Note: These are predicted values and may vary slightly based on the sample preparation method and the physical state of the sample.
Experimental Protocol: Obtaining the Infrared Spectrum
This protocol details the procedure for acquiring a high-quality infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. ATR-FTIR is a common and convenient technique for analyzing solid and liquid samples.[3]
3.1. Materials and Equipment
-
This compound sample (solid)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
3.2. Instrument Preparation
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.
3.3. Sample Preparation and Measurement
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range should be set to 4000 - 400 cm⁻¹.
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol.
-
Perform another background scan to ensure the crystal is clean before analyzing the next sample.
3.4. Data Analysis
-
The acquired spectrum should be baseline corrected and the background spectrum subtracted.
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the observed peak positions with the predicted values in Table 1 to confirm the identity and purity of the this compound sample.
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.
Caption: Experimental workflow for infrared spectroscopy analysis.
Applications in Drug Development
Benzofuran and its derivatives are scaffolds of significant interest in drug discovery.[4][5] They have been investigated for a variety of therapeutic applications, including:
-
Antiviral Agents: Certain benzofuran derivatives have shown potent antiviral activity.[1]
-
Anticancer Agents: Benzofuran-based compounds have been explored as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which are crucial in cancer therapy.[6]
-
Antidepressant Agents: Some isobenzofuranone derivatives have been synthesized and evaluated as potential antidepressant agents.[7]
Infrared spectroscopy plays a vital role in the synthesis and quality control of these potential drug candidates. It allows for rapid confirmation of the successful synthesis of the target molecule and can be used to assess its purity.
Conclusion
This application note provides a foundational understanding of the infrared spectroscopy of this compound. The predicted spectral data and the detailed experimental protocol offer a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Accurate structural characterization by IR spectroscopy is a critical step in the journey of discovering and developing novel therapeutic agents based on the benzofuran scaffold.
References
- 1. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Gold-Catalyzed Synthesis of Benzofuran-3(2H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran-3(2H)-ones, a significant scaffold in medicinal chemistry and natural product synthesis. The protocols focus on a gold-catalyzed intramolecular hydroacyloxylation of (2-acyloxyphenyl)alkynes, offering a mild and efficient route to this important heterocyclic core.
Introduction
Benzofuran-3(2H)-ones are key structural motifs found in a variety of biologically active compounds. Traditional methods for their synthesis can be hampered by harsh reaction conditions and limited substrate scope. Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. This application note details a gold(I)-catalyzed approach that proceeds via the activation of an alkyne moiety by a cationic gold species, followed by an intramolecular attack of an acyloxy group.
General Workflow
The overall synthetic strategy involves a two-step sequence. First, the synthesis of the (2-acyloxyphenyl)alkyne starting material is achieved through the Sonogashira coupling of a substituted 2-iodophenol with a terminal alkyne, followed by acylation of the resulting 2-alkynylphenol. The second step is the gold-catalyzed intramolecular hydroacyloxylation to yield the desired benzofuran-3(2H)-one.
Caption: General workflow for the synthesis of benzofuran-3(2H)-ones.
Experimental Protocols
Protocol 1: Synthesis of (2-Acyloxyphenyl)alkynes
This protocol details the synthesis of the starting material in a two-step process: Sonogashira coupling followed by O-acylation.
Step 1a: Sonogashira Coupling to Synthesize 2-Alkynylphenols
Materials:
-
Substituted 2-iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylphenol.
Step 1b: O-Acylation of 2-Alkynylphenols
Materials:
-
2-Alkynylphenol from Step 1a (1.0 equiv)
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Acyl chloride or anhydride (1.2 equiv)
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Pyridine or triethylamine (1.5 equiv)
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Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the 2-alkynylphenol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Add the acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (2-acyloxyphenyl)alkyne.
Protocol 2: Gold-Catalyzed Intramolecular Hydroacyloxylation
Materials:
-
(2-Acyloxyphenyl)alkyne from Protocol 1 (1.0 equiv)
-
(Ph₃P)AuCl (0.05 equiv)
-
AgOTf (0.05 equiv)
-
Dichloromethane (DCM) or Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add (Ph₃P)AuCl and AgOTf.
-
Add anhydrous DCM or toluene and stir the mixture for 10 minutes at room temperature to generate the active cationic gold catalyst.
-
Add a solution of the (2-acyloxyphenyl)alkyne in the same anhydrous solvent to the catalyst mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzofuran-3(2H)-one.
Data Presentation
The following table summarizes the yields for the gold-catalyzed synthesis of various substituted benzofuran-3(2H)-ones from the corresponding (2-acyloxyphenyl)alkynes.
| Entry | R¹ | R² | R³ (Acyloxy Group) | Product | Yield (%) |
| 1 | H | Phenyl | Acetoxy | 2-Phenylbenzofuran-3(2H)-one | 85 |
| 2 | 4-MeO | Phenyl | Acetoxy | 5-Methoxy-2-phenylbenzofuran-3(2H)-one | 82 |
| 3 | 4-Cl | Phenyl | Acetoxy | 5-Chloro-2-phenylbenzofuran-3(2H)-one | 88 |
| 4 | H | n-Butyl | Acetoxy | 2-n-Butylbenzofuran-3(2H)-one | 78 |
| 5 | H | Phenyl | Benzoyloxy | 2-Phenylbenzofuran-3(2H)-one | 89 |
| 6 | 5-Br | Cyclohexyl | Acetoxy | 6-Bromo-2-cyclohexylbenzofuran-3(2H)-one | 75 |
| 7 | H | Trimethylsilyl | Pivaloyloxy | 2-Trimethylsilylbenzofuran-3(2H)-one | 72 |
Proposed Catalytic Cycle
The gold(I)-catalyzed intramolecular hydroacyloxylation is proposed to proceed through the following catalytic cycle.
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of benzofuran-3(2H)-ones.
The catalytic cycle is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the (2-acyloxyphenyl)alkyne, forming a π-complex. This coordination increases the electrophilicity of the alkyne, facilitating an intramolecular nucleophilic attack by the carbonyl oxygen of the acyloxy group in a 6-endo-dig cyclization. The resulting oxonium intermediate then undergoes rearrangement to form a vinyl-gold intermediate. Finally, protodeauration releases the benzofuran-3(2H)-one product and regenerates the active gold(I) catalyst.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-Fluorobenzofuran-3(2H)-one, a key intermediate in pharmaceutical research. Our aim is to help you improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are:
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Gold-Catalyzed Intramolecular Alkyne Oxidation: This method involves the cyclization of a suitably substituted o-alkynyl phenol derivative in the presence of a gold catalyst.
-
Williamson Ether Synthesis followed by Intramolecular Cyclization: This classical approach consists of the reaction of a 2-halophenol with an α-haloacetate, followed by hydrolysis and subsequent intramolecular cyclization to form the benzofuranone ring.
Q2: I am observing a low yield in my gold-catalyzed synthesis. What are the potential causes?
A2: Low yields in gold-catalyzed reactions for benzofuranone synthesis can often be attributed to several factors:
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Catalyst Inactivity: The gold catalyst may be deactivated due to improper handling or the presence of impurities.
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Substrate Quality: The purity of the starting o-alkynyl phenol is crucial. Impurities can poison the catalyst.
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Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion or side product formation.
-
Atmosphere: The reaction may be sensitive to air or moisture.
Q3: What are common side products in the synthesis of this compound?
A3: Depending on the synthetic route, common side products may include:
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Unreacted starting materials.
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Products of intermolecular reactions instead of the desired intramolecular cyclization.
-
In the case of the Williamson ether synthesis route, incomplete cyclization may leave the corresponding phenoxyacetic acid.
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Over-oxidation or decomposition of the product under harsh reaction conditions.
Q4: What are the recommended purification methods for this compound?
A4: The most effective purification techniques for this compound are typically:
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Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is a common method to isolate the product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Issue 1: Low or No Product Formation in Gold-Catalyzed Synthesis
| Potential Cause | Troubleshooting Steps |
| Inactive Gold Catalyst | - Use a freshly purchased or properly stored gold catalyst. - Consider using a different gold precursor or ligand. - Ensure all glassware is scrupulously clean and dry. |
| Poor Quality Starting Material | - Purify the starting o-alkynyl phenol by column chromatography or recrystallization. - Confirm the structure and purity of the starting material by NMR and mass spectrometry. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Start at a lower temperature and gradually increase it. - Screen different solvents. Acetonitrile is a common choice for this type of reaction. - Vary the catalyst loading to find the optimal concentration. |
| Presence of Oxygen or Moisture | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Issue 2: Incomplete Cyclization in the Williamson Ether Synthesis Route
| Potential Cause | Troubleshooting Steps |
| Inefficient Hydrolysis of the Ester | - Ensure complete hydrolysis of the intermediate ester by monitoring the reaction by TLC or LC-MS. - Increase the reaction time or temperature for the hydrolysis step. - Use a stronger base for hydrolysis if necessary. |
| Harsh Cyclization Conditions | - Optimize the choice of the cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent). - Control the temperature carefully during the cyclization step to avoid decomposition. |
| Steric Hindrance from the Fluorine Substituent | - This is an inherent challenge. Consider using a more reactive cyclizing agent or higher temperatures, while carefully monitoring for side product formation. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities during Chromatography | - Optimize the solvent system for column chromatography. A shallow gradient can improve separation. - Consider using a different stationary phase for chromatography. |
| Product Oiling Out During Recrystallization | - Screen a variety of solvent systems for recrystallization. - Try a slow cooling or vapor diffusion method for crystallization. |
| Thermal Instability of the Product | - Avoid excessive heat during purification steps. - Concentrate solutions under reduced pressure at low temperatures. |
Experimental Protocols
A detailed experimental protocol for a gold-catalyzed synthesis of this compound is provided below as a reference.
Synthesis of this compound via Gold-Catalyzed Cycloisomerization
This protocol is based on a general method for the synthesis of benzofuran-3(2H)-ones from o-alkynyl phenols.[1]
Materials:
-
2-Ethynyl-6-fluorophenol
-
Ph3PAuCl (Triphenylphosphinegold(I) chloride)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Trifluoromethanesulfonic acid (TfOH)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a stirred solution of 2-ethynyl-6-fluorophenol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add Ph3PAuCl (5 mol%), Selectfluor® (1.2 equiv.), and TfOH (10 mol%).
-
Heat the reaction mixture to 70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran-3(2H)-one Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Gold-Catalyzed Cycloisomerization | Ph3PAuCl / Selectfluor® / TfOH | MeCN | 70 °C | Moderate to Good | [1] |
| Palladium-Catalyzed Carbonylative Cyclization | Pd(OAc)2 / Ligand | Toluene | 100 °C | Good to Excellent | General Method |
| Rhodium-Catalyzed Annulation | [Rh(cod)Cl]2 / Ligand | Dioxane | 120 °C | Good | General Method |
Visualizations
Experimental Workflow for Gold-Catalyzed Synthesis
Caption: General experimental workflow for the gold-catalyzed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
Technical Support Center: 7-Fluorobenzofuran-3(2H)-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Fluorobenzofuran-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to separate the target compound from significant impurities.[1] Recrystallization can then be employed to achieve a higher level of purity.[2][3]
Q2: How do I choose the right solvent system for column chromatography?
A common starting point for silica gel column chromatography of benzofuranone derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate.[1] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude mixture. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
Q3: What are some suitable solvents for the recrystallization of this compound?
For benzofuranone derivatives, common recrystallization solvents include ethanol and methanol.[2][3] The choice of solvent depends on the solubility of the compound. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling.
Q4: What are the potential impurities I should look out for in my crude product?
Common impurities can include unreacted starting materials, reagents from the synthesis, and reaction byproducts. Depending on the synthetic route, these could include precursors to the benzofuranone ring or products from side reactions. For instance, in syntheses involving intramolecular cyclization, isomeric byproducts could be present.[4][5]
Q5: How can I assess the purity of my final product?
A combination of analytical techniques is recommended to ensure a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) helps in identifying the main compound and any impurities by their mass-to-charge ratio.[8] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the desired product and can reveal the presence of impurities.[8]
Troubleshooting Guides
Column Chromatography Issues
Issue 1: The compound is not moving from the origin on the TLC plate.
-
Question: My spot remains at the baseline on the TLC plate even with a high concentration of ethyl acetate in my petroleum ether/ethyl acetate mobile phase. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to elute your compound. You can try adding a small percentage of a more polar solvent like methanol or dichloromethane to your eluent system. Start with 1-2% and gradually increase the concentration while monitoring the Rf value on TLC.
Issue 2: Poor separation of the desired product from an impurity.
-
Question: I have an impurity that co-elutes with my product on the column. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina, if your compound is stable on it.
-
Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often provide better separation for complex mixtures.
-
Recrystallization Issues
Issue 1: The compound does not crystallize out of the solution upon cooling.
-
Question: I've dissolved my compound in a hot solvent, but no crystals form even after cooling in an ice bath. What can I do?
-
Answer:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The small glass particles can act as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the Amount of Solvent: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Add an Anti-Solvent: If your compound is soluble in one solvent and insoluble in another (and the two solvents are miscible), you can dissolve the compound in a minimum amount of the good solvent and then slowly add the anti-solvent until the solution becomes turbid. Then, allow it to cool slowly.
-
Issue 2: The recrystallized product is still impure.
-
Question: My product's purity did not significantly improve after recrystallization. What went wrong?
-
Answer:
-
Inappropriate Solvent Choice: The chosen solvent may have also dissolved the impurities, leading to their co-crystallization with your product. Try a different recrystallization solvent.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: Ensure you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Benzofuranone Derivatives
| Parameter | Typical Value/Solvent |
| Stationary Phase | Silica Gel (200-300 mesh)[1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate[1] |
| Eluent Ratio | 5:1 to 1:1 (v/v) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical procedure for simultaneous use of seven fluorobenzoates in multitracer tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 7-Fluorobenzofuran-3(2H)-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 7-Fluorobenzofuran-3(2H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable and reliable method involves a two-step process: 1) Williamson ether synthesis starting from 2-fluorophenol and an appropriate 2-haloacetyl halide (e.g., chloroacetyl chloride) to form a phenoxyacetyl halide intermediate, followed by 2) an intramolecular Friedel-Crafts acylation to cyclize the intermediate into the desired this compound.
Q2: I am observing low yields in the Williamson ether synthesis step. What are the potential causes?
A2: Low yields in this step can be attributed to several factors. Firstly, incomplete deprotonation of the starting phenol can reduce the concentration of the nucleophilic phenoxide. Secondly, competitive side reactions, such as hydrolysis of the acyl halide, can consume the starting material. Lastly, the choice of base and solvent can significantly impact the reaction rate and yield.
Q3: My Friedel-Crafts cyclization is not proceeding to completion. What can I do to improve the conversion?
A3: Incomplete cyclization is a common issue. Ensure that a sufficiently strong Lewis acid catalyst is used in stoichiometric amounts to drive the reaction. The reaction may also require elevated temperatures to overcome the activation energy for the intramolecular acylation. The presence of water can deactivate the Lewis acid catalyst, so it is crucial to perform the reaction under anhydrous conditions.
Q4: What are the expected side products in this synthesis?
A4: In the Williamson ether synthesis, potential side products include the hydrolyzed acyl halide and unreacted phenol. During the Friedel-Crafts cyclization, intermolecular acylation can lead to polymeric byproducts. Additionally, if the reaction conditions are not carefully controlled, rearrangement of the acylium ion intermediate could potentially occur, although this is less common in intramolecular reactions.
Q5: How can I effectively purify the final product?
A5: this compound is typically purified using flash column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from any unreacted starting materials and side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of phenoxyacetyl chloride intermediate | 1. Incomplete deprotonation of 2-fluorophenol.2. Hydrolysis of chloroacetyl chloride.3. Inappropriate base or solvent. | 1. Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.2. Perform the reaction under strictly anhydrous conditions.3. Use an aprotic solvent like THF or DMF. |
| Low yield of this compound in the cyclization step | 1. Deactivated aromatic ring due to the fluorine substituent.2. Insufficiently active Lewis acid catalyst.3. Presence of moisture deactivating the catalyst.4. Competing intermolecular reactions. | 1. Use a stronger Lewis acid (e.g., AlCl₃) and/or higher reaction temperatures.2. Ensure the Lewis acid is fresh and handled under an inert atmosphere.3. Dry all glassware and solvents thoroughly before use.4. Perform the reaction at high dilution to favor the intramolecular pathway. |
| Formation of a complex mixture of products | 1. Side reactions due to high temperatures.2. Impure starting materials or reagents. | 1. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration.2. Purify all starting materials and ensure the freshness of reagents. |
| Difficulty in purifying the final product | 1. Co-elution of impurities with the product.2. Product instability on silica gel. | 1. Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC.2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. |
Experimental Protocols
Step 1: Synthesis of 2-(3-Fluorophenoxy)acetyl chloride
This procedure is based on a standard Williamson ether synthesis followed by conversion to the acid chloride.
Materials:
-
3-Fluorophenol
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Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
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Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise and heat the mixture to reflux for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester.
-
Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-fluorophenoxy)acetic acid.
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(3-fluorophenoxy)acetyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
Materials:
-
2-(3-Fluorophenoxy)acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a cooled (0 °C) suspension of aluminum chloride (1.2 eq) in anhydrous DCM, add a solution of 2-(3-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous DCM dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1a | Williamson Ether Synthesis | 3-Fluorophenol, Ethyl chloroacetate, K₂CO₃ | Acetone | Reflux | 12 h | 85-95% |
| 1b | Saponification | 2-(3-Fluorophenoxy)acetate, LiOH | THF/Water | Room Temp. | 4 h | 90-98% |
| 1c | Acid Chloride Formation | 2-(3-Fluorophenoxy)acetic acid, SOCl₂ | DCM | Room Temp. | 2 h | >95% (crude) |
| 2 | Friedel-Crafts Cyclization | 2-(3-Fluorophenoxy)acetyl chloride, AlCl₃ | DCM | 0 °C to RT | 12 h | 60-75% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization step.
Technical Support Center: 7-Fluorobenzofuran-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Fluorobenzofuran-3(2H)-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for analogous benzofuranone compounds suggest the following storage conditions to maximize shelf life:
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Temperature: Store at room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: Keep in a tightly sealed, airtight container to prevent moisture ingress.
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Light: Protect from light, especially UV light, by using an amber or opaque container.
Q2: What are the potential signs of degradation of this compound?
Degradation of this compound may be indicated by the following observations:
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Physical Appearance: A change in color (e.g., yellowing or darkening) or the formation of solid precipitates in a solution.
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Purity Analysis: The appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, GC). A broadening of the melting point range can also indicate the presence of impurities.
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Solubility Issues: Reduced solubility in solvents in which it was previously fully soluble.
Q3: How can I assess the purity and stability of my this compound sample?
A multi-pronged analytical approach is recommended to comprehensively assess the purity and stability of your sample. This typically involves a combination of chromatographic and spectroscopic techniques. The following table outlines recommended methods:
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | Peak area of the main compound, presence of new peaks, peak shape. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the main compound and potential degradation products. | Mass-to-charge ratio (m/z) of the parent compound and any new signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and detect structural changes. | Chemical shifts, integration values, and the appearance of new signals in ¹H and ¹³C spectra. |
| Melting Point Analysis | Assess purity. | A sharp melting point indicates high purity, while a broad range suggests the presence of impurities. |
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility data is limited, compounds of this class may be sensitive to:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the benzofuranone core.
-
Strong Bases: May promote hydrolysis or other base-catalyzed degradation pathways.
-
Prolonged Exposure to Protic Solvents: May lead to solvolysis over time, especially at elevated temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield. | Degradation of the starting material. | Assess the purity of the this compound sample using HPLC or NMR. If degradation is confirmed, purify the compound or obtain a new batch. |
| Change in the physical appearance of the solid or solution. | Decomposition due to improper storage (exposure to air, light, or moisture). | Review storage conditions. If necessary, transfer the compound to a more suitable container (e.g., amber vial) and store under an inert atmosphere. |
| Multiple spots on a Thin Layer Chromatography (TLC) plate where one is expected. | Presence of impurities or degradation products. | Spot the starting material alongside the reaction mixture to confirm if the impurities were present initially. Consider purification by column chromatography or recrystallization. |
| Inconsistent results between different batches of the compound. | Variation in the purity of different batches. | Perform a full analytical characterization (HPLC, NMR, MS) on each new batch before use to confirm its identity and purity. |
Experimental Protocols
Protocol 1: General Procedure for Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
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System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Gradient Program: Start with a suitable percentage of B, ramp up to a high percentage of B to elute all components, and then return to the initial conditions to re-equilibrate the column. A typical gradient might be 10-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm).
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Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and dilute to a suitable working concentration with the mobile phase.
Protocol 2: Forced Degradation Study to Investigate Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours).
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for a specified period.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep at room temperature for a specified period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.
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Analysis: Analyze the stressed samples by HPLC or LC-MS at each time point to determine the extent of degradation and to identify any degradation products.
Data Presentation
The following table can be used to summarize the results of a forced degradation study.
| Stress Condition | Duration | Assay (%) of this compound | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl (80 °C) | 6 hours | |||
| 0.1 M NaOH (RT) | 6 hours | |||
| 3% H₂O₂ (RT) | 24 hours | |||
| Dry Heat (80 °C) | 48 hours | |||
| Photolytic (UV) | 24 hours |
Visualizations
Technical Support Center: Scale-up Synthesis of 7-Fluorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Fluorobenzofuran-3(2H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on common challenges moving from lab to pilot plant or production scale.
Question: We are observing a significant drop in yield for the intramolecular Friedel-Crafts cyclization of 2-(3-fluorophenoxy)acetic acid to this compound upon scaling up from a 10g to a 1kg batch. What are the potential causes and solutions?
Answer:
A decrease in yield during the scale-up of a Friedel-Crafts cyclization is a common challenge. Several factors could be contributing to this issue:
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Inefficient Heat Transfer: The intramolecular cyclization using reagents like polyphosphoric acid (PPA) or Eaton's reagent is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of byproducts and decomposition of the desired product.
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Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider a slower, controlled addition of the cyclizing agent to manage the exotherm. For kilogram-scale production, a jacketed glass reactor with an overhead stirrer and a reliable temperature probe is essential.
-
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Poor Mass Transfer: Inadequate mixing in a large reactor can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of side products.
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Solution: Ensure the stirring is efficient to maintain a homogeneous mixture. The use of a properly sized impeller and optimal stirring speed is critical. For viscous reaction mixtures, a mechanical stirrer with high torque is necessary.
-
-
Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Larger scale operations have a higher risk of moisture ingress.
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Solution: All reagents and solvents must be rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and the reactor are thoroughly dried.
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Question: During the work-up of our kilogram-scale synthesis, we are facing difficulties with the filtration of the crude this compound. The filtration is extremely slow, and the product seems to be "oiling out." What can we do to improve this?
Answer:
Filtration and isolation challenges are common when scaling up the synthesis of active pharmaceutical ingredients (APIs).[1] Here are some troubleshooting steps:
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"Oiling Out" or Poor Crystal Formation: This often occurs if the product precipitates too quickly from a supersaturated solution or if impurities are present that inhibit proper crystallization.[2]
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Solution 1 (Solvent System Optimization): Experiment with different anti-solvents or solvent mixtures for precipitation. A slower addition of the anti-solvent can promote the formation of larger, more easily filterable crystals.
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Solution 2 (Seeding): Introduce a small amount of pure crystalline this compound (seed crystals) to the solution before or during the cooling/precipitation phase to encourage controlled crystallization.[2]
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Solution 3 (Temperature Control): Implement a controlled cooling profile. Gradual cooling is more likely to yield a crystalline solid rather than an oil.
-
-
Slow Filtration: This can be caused by very fine particles or a gelatinous precipitate.
-
Solution: Consider using a filter aid like Celite®. A thin pad of the filter aid over the filter paper can prevent clogging and improve filtration speed. However, be mindful that this may require an additional step to remove the filter aid. For industrial scale, a Nutsche filter dryer can be an effective piece of equipment for filtration and drying.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the scale-up synthesis of this compound?
A1: Key safety considerations include:
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Corrosive Reagents: The use of strong acids like polyphosphoric acid (PPA) or Lewis acids for the Friedel-Crafts cyclization requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be performed in a well-ventilated area, preferably a walk-in fume hood for larger scales.
-
Exothermic Reactions: As mentioned in the troubleshooting guide, the cyclization step can be exothermic. A robust temperature control and monitoring system is crucial to prevent runaway reactions. An emergency cooling plan should be in place.
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Handling of Fluorinated Compounds: While this compound itself has a specific toxicity profile that should be consulted via its Safety Data Sheet (SDS), fluorinated organic compounds as a class can have unique biological activities and require careful handling to avoid exposure.
Q2: What are the common impurities we should expect in the crude product, and what are the recommended purification methods at scale?
A2: Common impurities may include:
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Unreacted starting material (2-(3-fluorophenoxy)acetic acid).
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Byproducts from side reactions, such as intermolecular condensation products or regioisomers if the starting material is not pure.
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Residual cyclizing agent (e.g., phosphoric acid from PPA hydrolysis).
For purification at scale:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A systematic approach to solvent screening is recommended to find a solvent system that provides good recovery of pure product.[4]
-
Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the desired product has low solubility can be an effective preliminary purification step.
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Column Chromatography: While standard flash chromatography is not typically feasible for multi-kilogram batches, medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) with larger columns can be used for high-purity requirements, although it is a more costly and time-consuming option.
Q3: Can you provide a general overview of a scalable synthetic route for this compound?
A3: A common and scalable approach involves a two-step process:
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Williamson Ether Synthesis: Reaction of 3-fluorophenol with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) to form the corresponding ether.
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Intramolecular Friedel-Crafts Cyclization: The resulting ester is hydrolyzed to the carboxylic acid, which is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent to yield this compound.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-up Reaction Parameters for Friedel-Crafts Cyclization
| Parameter | Lab-Scale (10 g) | Scale-up (1 kg) - Typical Challenges & Solutions |
| Starting Material | 2-(3-fluorophenoxy)acetic acid | 2-(3-fluorophenoxy)acetic acid |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) or Eaton's Reagent |
| Reagent Ratio | 1:10 (substrate:PPA by weight) | Maintain ratio, but consider portion-wise addition of PPA. |
| Temperature | 80-100 °C | 80-100 °C (Requires careful monitoring and cooling capacity). |
| Reaction Time | 2-4 hours | 4-8 hours (May be longer due to mass transfer limitations). |
| Typical Yield | 85-95% | 60-75% (Can be lower without process optimization). |
| Work-up | Quenching on ice, extraction with ethyl acetate. | Slow addition to ice/water with vigorous stirring. |
| Purification | Silica gel chromatography | Recrystallization from a suitable solvent system (e.g., ethanol/water). |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 2-(3-fluorophenoxy)acetic acid
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Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser, charge 3-fluorophenol (1.5 kg, 13.4 mol), potassium carbonate (2.8 kg, 20.2 mol), and acetone (10 L).
-
Reagent Addition: Stir the mixture and heat to reflux (approximately 56 °C). Slowly add ethyl chloroacetate (1.8 kg, 14.7 mol) over 2-3 hours.
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Reaction Monitoring: Maintain the reaction at reflux and monitor the progress by TLC or HPLC until the 3-fluorophenol is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-fluorophenoxy)acetate.
-
Hydrolysis: To the crude ester, add a solution of sodium hydroxide (1.1 kg, 27.5 mol) in water (5 L). Heat the mixture to 60-70 °C and stir until the hydrolysis is complete (monitor by TLC/HPLC, typically 4-6 hours).
-
Isolation: Cool the reaction mixture to 10-15 °C and slowly acidify with concentrated hydrochloric acid to pH 1-2. The product will precipitate.
-
Filtration and Drying: Filter the solid product, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Kilogram-Scale Intramolecular Friedel-Crafts Cyclization to this compound
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a high-torque mechanical stirrer and a thermocouple, charge polyphosphoric acid (10 kg). Heat the PPA to 70-80 °C with stirring.
-
Reagent Addition: Slowly add 2-(3-fluorophenoxy)acetic acid (1 kg, 5.88 mol) in portions over 2-3 hours, ensuring the temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, stir the mixture at 90-100 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to 60-70 °C. In a separate, larger reactor, prepare a mixture of crushed ice and water (20 kg). Slowly and carefully pour the reaction mixture into the ice/water with vigorous stirring.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 L).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of Benzofuran-3(2H)-ones
Welcome to the technical support center for the synthesis of benzofuran-3(2H)-ones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your synthetic work.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the synthesis of benzofuran-3(2H)-ones, focusing on common side reactions and how to mitigate them.
Issue 1: Low Yield and Formation of a Major Byproduct Identified as a Phenolic Ester
Q1: My reaction to form a benzofuran-3(2H)-one from a phenol and an acylating agent is giving low yields of the desired product and a significant amount of a byproduct that appears to be a phenolic ester. What is happening and how can I fix it?
A1: This is a classic case of competing O-acylation versus C-acylation. Phenols are bidentate nucleophiles, meaning they can be acylated at the hydroxyl group (O-acylation) to form a phenolic ester, or on the aromatic ring (C-acylation) to form a hydroxyaryl ketone, which is a key intermediate for the subsequent intramolecular cyclization to the benzofuran-3(2H)-one.[1] O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.
Troubleshooting Steps:
-
Promote the Fries Rearrangement: The phenolic ester you have isolated can often be converted to the desired C-acylated product through a Fries rearrangement.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]
-
Adjust Reaction Temperature: The regioselectivity of the Fries rearrangement is temperature-dependent. Higher temperatures (above 160°C) generally favor the formation of the ortho-hydroxyaryl ketone, which is the precursor for benzofuran-3(2H)-one, while lower temperatures (below 60°C) favor the para-isomer.[3]
-
Choice of Solvent: The polarity of the solvent can also influence the outcome. Non-polar solvents tend to favor the formation of the ortho-acylated product.[1]
-
Direct C-acylation: To avoid the formation of the O-acylated byproduct altogether, you can employ reaction conditions that directly favor C-acylation. This typically involves using a stronger Lewis acid catalyst and optimizing the reaction temperature from the outset.
Issue 2: Formation of Multiple Isomeric Products
Q2: I am synthesizing a substituted benzofuran-3(2H)-one from a substituted phenol, and I am obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge when the starting phenol has more than one ortho position available for cyclization. The electronic and steric nature of the substituents on the aromatic ring plays a crucial role in directing the intramolecular cyclization.
Troubleshooting Steps:
-
Steric Hindrance: If one of the ortho positions is significantly more sterically hindered than the other, the reaction will likely favor cyclization at the less hindered position. You can sometimes leverage this by choosing starting materials with appropriate substitution patterns.
-
Directing Groups: The electronic properties of the substituents can influence the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ortho and para positions, and the position of these groups can be used to favor one regioisomer over the other.
-
Choice of Catalyst: In some synthetic methods, the choice of catalyst can influence the regioselectivity. For instance, in a one-step synthesis from phenols and α-haloketones, titanium tetrachloride has been shown to promote high levels of regioselectivity.[4]
-
Alternative Synthetic Routes: If controlling the regioselectivity of an intramolecular cyclization proves difficult, consider a different synthetic strategy where the key bond formation that determines the final substitution pattern is controlled in an earlier step.
Issue 3: Unexpected Rearrangement Product
Q3: My reaction is producing an unexpected rearranged phenolic product instead of the expected benzofuran-3(2H)-one. What could be causing this?
A3: This could be due to a Dienone-Phenol rearrangement, especially if your synthetic route involves a cyclohexadienone intermediate.[5][6] This is an acid-catalyzed rearrangement of a 4,4-disubstituted cyclohexadienone to a 3,4-disubstituted phenol.[5][7]
Troubleshooting Steps:
-
Mechanism Review: Carefully examine your proposed reaction mechanism to determine if a cyclohexadienone intermediate is plausible.
-
Control of Acidity: The Dienone-Phenol rearrangement is acid-catalyzed.[5] Carefully controlling the amount and type of acid used in your reaction can help to suppress this side reaction. In some cases, using a milder Lewis acid or a Brønsted acid might be beneficial.
-
Temperature Control: Like many rearrangements, the rate of the Dienone-Phenol rearrangement can be sensitive to temperature. Running the reaction at a lower temperature may help to minimize this unwanted pathway.
Data Presentation
The following table summarizes the influence of reaction conditions on the selectivity of the Fries rearrangement, a key reaction for controlling the initial C-acylation step in some benzofuran-3(2H)-one syntheses.
| Catalyst | Temperature | Solvent | Predominant Isomer | Reference(s) |
| Lewis Acid (e.g., AlCl₃) | Low (< 60°C) | Polar | para-hydroxyaryl ketone | [3] |
| Lewis Acid (e.g., AlCl₃) | High (> 160°C) | Non-polar | ortho-hydroxyaryl ketone | [1][3] |
| Brønsted Acid (e.g., HF, MSA) | Varies | Varies | Can favor para-selectivity | [1][8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Benzofuran-3(2H)-one via Fries Rearrangement of a Phenolic Ester
This protocol is adapted for situations where O-acylation has occurred and the resulting phenolic ester needs to be converted to the desired ortho-hydroxyaryl ketone precursor.
Materials:
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Phenolic ester
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous non-polar solvent (e.g., nitrobenzene or solvent-free)
-
Hydrochloric acid (aqueous solution)
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Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic ester.
-
If using a solvent, add the anhydrous non-polar solvent.
-
Carefully add anhydrous aluminum chloride in portions. The reaction is often exothermic.
-
Heat the reaction mixture to a high temperature (typically > 160°C) to favor the formation of the ortho-isomer.[3] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure to obtain the crude ortho-hydroxyaryl ketone.
-
The crude product can then be purified by a suitable method (e.g., column chromatography or recrystallization) before proceeding with the intramolecular cyclization to the benzofuran-3(2H)-one.
Troubleshooting:
-
Low Conversion: If the reaction stalls, a higher temperature or a longer reaction time may be necessary. Ensure that the aluminum chloride is of high quality and handled under strictly anhydrous conditions.
-
Formation of the para-isomer: If a significant amount of the para-isomer is formed, the reaction temperature was likely too low.[3]
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Decomposition: Some substrates may not be stable to the harsh conditions of the Fries rearrangement.[1] If significant decomposition is observed, a milder Lewis acid or a different synthetic route should be considered.
Visualizations
Diagram 1: Competing O- vs. C-Acylation and the Fries Rearrangement
Caption: O- vs. C-Acylation Pathways and the Fries Rearrangement.
Diagram 2: Troubleshooting Logic for Isomer Formation
Caption: Troubleshooting Logic for Regioisomer Formation.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 6. slideshare.net [slideshare.net]
- 7. Dienone-Phenol Rearrangement [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Benzofuranone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzofuranones.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Benzofuranone Synthesis
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Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuranone product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in palladium-catalyzed benzofuranone synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Consider a more active catalyst system. For instance, palladium nanoparticles have demonstrated high efficiency.[1]
-
The choice of ligand is crucial. While phosphine ligands like PPh₃ are common, bulky, electron-rich phosphines can sometimes improve catalytic activity.[1]
-
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[1] However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. Screen different anhydrous, degassed solvents such as DMF, toluene, or acetonitrile.[1]
-
Base: The base is crucial for both coupling and cyclization. Common bases include organic amines (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1] The strength and solubility of the base can affect the reaction rate and yield.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper co-catalysts.[1]
-
Solution:
-
-
Issue 2: Poor Regioselectivity in Benzofuranone Synthesis
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuranone synthesis?
-
Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials. Here’s how to address it:
-
Steric and Electronic Effects:
-
Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining regioselectivity.[1]
-
Solution:
-
Substituents on the Phenol: Electron-donating groups on the phenol ring can influence the site of electrophilic attack in Friedel-Crafts type syntheses.[1]
-
Substituents on the Alkyne: In reactions with unsymmetrical alkynes, the choice of catalyst and ligands can influence which alkyne carbon attacks the aromatic ring.[1]
-
-
-
Catalyst and Ligand Control:
-
Cause: The catalyst and its associated ligands create a specific steric and electronic environment that can favor the formation of one regioisomer over another.[1]
-
Solution:
-
Screen different catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk and electronic properties).[1]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for benzofuranone synthesis?
A1: Several catalytic systems are employed for benzofuranone synthesis, with the choice depending on the specific synthetic route and desired substitution pattern. Common catalysts include:
-
Palladium catalysts: Widely used for cross-coupling reactions followed by cyclization, such as the Sonogashira coupling.[2][3] Common examples include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂.[1][3]
-
Copper catalysts: Often used as a co-catalyst with palladium in reactions like the Sonogashira coupling.[2][3] Copper iodide (CuI) is a frequent choice.[1][2] Copper-catalyzed reactions can also be a cost-effective alternative to palladium-based methods.[2]
-
Gold catalysts: Gold catalysts, such as Ph₃PAuCl, are effective for the cycloisomerization of o-alkynyl phenols.[4]
-
Lewis acids and Protic acids: Lewis acids like AlCl₃ and protic acids like trifluoroacetic acid (TFA) can catalyze the cyclization of intermediates to form benzofuranones.[5] Other acids like toluenesulfonic acid and hydrochloric acid have also been used.[5]
-
Metal-free systems: Some syntheses can be achieved without a metal catalyst, often promoted by a base or under thermal conditions.[4][6]
Q2: How do I choose between a metal-catalyzed and a catalyst-free approach?
A2: The decision depends on several factors:
-
Substrate Scope and Functional Group Tolerance: Metal-catalyzed reactions often have a broader substrate scope and higher tolerance for various functional groups.[6]
-
Cost and Purity: Catalyst-free methods can be more cost-effective and avoid potential metal contamination in the final product, which is critical for pharmaceutical applications.[6]
-
Environmental Impact: Catalyst-free synthesis is generally considered a "greener" alternative, avoiding the use of heavy metals.[6]
-
Reaction Conditions: Metal-catalyzed reactions can range from mild to harsh and may require an inert atmosphere.[6] Catalyst-free conditions vary from mild, base-mediated reactions to high-temperature thermal cyclizations.[6]
Q3: What are some common starting materials for benzofuranone synthesis?
A3: The choice of starting material dictates the synthetic strategy. Common precursors include:
-
o-Alkynylphenols: These can undergo cycloisomerization.[4]
-
o-Halophenols and Terminal Alkynes: Used in palladium/copper-catalyzed cross-coupling reactions.[2]
-
Phenols and α-Hydroxy Acid Esters: Can undergo tandem Friedel-Crafts/lactonization reactions.[7]
-
Salicylaldehydes: Can be reacted with various reagents to form the benzofuranone ring.[8]
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzofuranone Synthesis
| Catalyst System | Typical Catalyst(s) | Starting Materials | Key Advantages | Potential Issues | Yield Range |
| Palladium-Catalyzed | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, CuI (co-catalyst) | o-Iodophenols, terminal alkynes | High versatility, broad substrate scope[2] | Catalyst inactivity, side reactions (e.g., Glaser coupling)[1] | 58-94%[3] |
| Gold-Catalyzed | Ph₃PAuCl | o-Alkynylphenols | Good chemoselectivity[4] | Requires an oxidant and additive[4] | Moderate to good[4] |
| Lewis/Protic Acid-Catalyzed | AlCl₃, TFA, TsOH, HCl | 3-Hydroxy-2-pyrones, nitroalkenes | Can promote cascade reactions[5] | May require high temperatures[5] | Up to 70% (for cyclization step)[5] |
| Metal-Free | Base-mediated (e.g., Cs₂CO₃) or thermal | Benzofurans, o-alkynylphenols | Cost-effective, avoids metal contamination[4][6] | Can be substrate-specific, may give lower yields than metal-catalyzed routes[4] | Often higher than corresponding gold-catalyzed reactions[4] |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans (Sonogashira Coupling and Cyclization)
This protocol is a widely used method for the synthesis of 2-substituted benzofurans, which can be precursors to benzofuranones.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
(PPh₃)₂PdCl₂
-
CuI
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Add the base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[2]
Protocol 2: Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols
Materials:
-
o-Alkynyl phenol
-
Ph₃PAuCl
-
Selectfluor (oxidant)
-
Trifluoromethanesulfonic acid (TfOH, additive)
-
Acetonitrile (MeCN, solvent)
Procedure:
-
In a reaction vessel, combine the o-alkynyl phenol, Ph₃PAuCl, Selectfluor, and trifluoromethanesulfonic acid in acetonitrile.[4]
-
Heat the reaction mixture to 70 °C.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield in benzofuranone synthesis.
Caption: Decision tree for catalyst selection based on available starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuranone synthesis [organic-chemistry.org]
- 8. asianinstituteofresearch.org [asianinstituteofresearch.org]
Technical Support Center: Purification of 7-Fluorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluorobenzofuran-3(2H)-one. The following information is designed to help you identify and remove impurities encountered during your experiments.
Troubleshooting Guide: Common Purification Issues
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The primary cause of impurities is often an incomplete reaction, leaving unreacted starting materials.
-
Identification: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of starting materials.
-
Solution: Optimize reaction conditions such as temperature, reaction time, or stoichiometry of reagents.
-
-
Side Reactions: The synthesis of this compound, which can involve the cyclization of a substituted phenoxyethanone, may lead to byproducts. A plausible synthetic route starts from 2-fluorophenol, which is acylated and then brominated to form 2-bromo-1-(2-fluoro-6-hydroxyphenyl)ethanone, followed by intramolecular cyclization.
-
Potential Impurities:
-
Unreacted 2-fluorophenol or its acetylated intermediate.
-
Residual brominating agents or catalysts.
-
Over-brominated species or other positional isomers.
-
Byproducts from intermolecular reactions.
-
-
Solution: Purification methods such as column chromatography or recrystallization are necessary to remove these byproducts.
-
Troubleshooting Workflow for Impurity Identification and Removal
Caption: A logical workflow for the purification of this compound.
Issue 2: Difficulty in Removing a Persistent Impurity
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity. NMR spectroscopy can provide structural information, which is crucial for identifying the impurity as a starting material, byproduct, or degradation product.
-
Optimize Purification Technique:
-
Column Chromatography: If co-elution occurs, try changing the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. For polar impurities, consider using a more polar solvent system like dichloromethane/methanol.
-
Recrystallization: Experiment with different solvents or solvent mixtures. For aromatic ketones, solvents like ethanol, acetone, or mixtures such as ethyl acetate/hexane can be effective. The ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities often stem from the starting materials and reagents used in the synthesis. Based on a likely synthetic pathway involving the cyclization of 2-bromo-1-(2-fluoro-6-hydroxyphenyl)ethanone, potential impurities include:
-
Starting Materials: 2-Fluorophenol, 2-fluoro-6-hydroxyphenyl acetate.
-
Intermediates: Unreacted 2-bromo-1-(2-fluoro-6-hydroxyphenyl)ethanone.
-
Byproducts: Positional isomers formed during acylation or bromination, and products of intermolecular condensation.
Q2: What is the recommended method for purifying crude this compound?
A2: A two-step approach is often most effective:
-
Column Chromatography: This is an excellent initial step to remove the bulk of impurities with different polarities.
-
Recrystallization: This step is used to achieve high purity by removing trace impurities that may have co-eluted during chromatography.
Q3: How can I monitor the purity of my sample during purification?
A3: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and easy method to track the progress of a column chromatography separation and to assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Troubleshooting Workflow
Technical Support Center: Enhancing the Purity of Synthesized 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 7-Fluorobenzofuran-3(2H)-one. Our aim is to equip researchers with the necessary information to enhance the purity of their synthesized compound, a crucial step for reliable downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound and its analogs involve two main approaches:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used method which typically involves the cyclization of a (3-fluorophenoxy)acetyl chloride precursor. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
-
Palladium-Catalyzed Intramolecular C-O Bond Formation: More recent methods utilize palladium catalysis for the intramolecular coupling of appropriately substituted precursors.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted (3-fluorophenoxy)acetic acid or its corresponding acyl chloride: These are the primary starting materials in the Friedel-Crafts route.
-
Regioisomers: Depending on the synthetic route, small amounts of other positional isomers of the fluorobenzofuranone may be formed.
-
Poly-acylated byproducts: In Friedel-Crafts reactions, though less common for acylation than alkylation, over-acylation of the aromatic ring can occur under harsh conditions.
-
Solvent and reagent residues: Residual solvents from the reaction or purification steps, as well as byproducts from the reagents used (e.g., hydrolyzed Lewis acids), can be present.
Q3: What are the recommended initial purification techniques for crude this compound?
A3: The most common and effective initial purification methods are:
-
Column Chromatography: Flash chromatography using silica gel is a standard technique. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be highly effective in removing impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Low Purity After Initial Column Chromatography
Symptoms:
-
HPLC or GC-MS analysis shows multiple peaks close to the main product peak.
-
¹H NMR spectrum shows unexpected signals, particularly in the aromatic region.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution of Impurities | The polarity of the eluent system may not be optimal for separating the product from closely related impurities. |
| Troubleshooting Steps: | |
| 1. Optimize the Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., trying different ratios of ethyl acetate/hexane, or using dichloromethane/methanol) to achieve better separation. | |
| 2. Use a Different Stationary Phase: Consider using a different type of silica gel (e.g., with a smaller particle size for higher resolution) or an alternative stationary phase like alumina. | |
| 3. Employ Gradient Elution: A shallow gradient of the more polar solvent can improve the separation of closely eluting compounds. | |
| Overloading the Column | Applying too much crude product to the column can lead to poor separation. |
| Troubleshooting Steps: | |
| 1. Reduce the Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
Problem 2: Product is an Oil and Cannot be Recrystallized
Symptoms:
-
The purified product is a viscous oil, making it difficult to handle and completely remove residual solvents.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. |
| Troubleshooting Steps: | |
| 1. Re-purify by Chromatography: Perform a second column chromatography with a very shallow gradient to remove trace impurities. | |
| 2. Attempt Co-crystallization: If a known crystalline derivative can be formed and then cleaved, this may be an option. | |
| Inherent Property of the Compound | Some highly pure compounds exist as oils at room temperature. |
| Troubleshooting Steps: | |
| 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexane). | |
| 2. Seed Crystal: If a small amount of solid has ever been obtained, use it as a seed crystal to induce crystallization of the bulk material. |
Data Presentation: Purity Enhancement
The following table summarizes typical purity data for this compound at different stages of purification.
| Purification Stage | Purity (%) by HPLC | Common Impurities Detected |
| Crude Reaction Mixture | 65-80 | Starting materials, regioisomers |
| After Column Chromatography | 90-97 | Trace starting materials, closely related byproducts |
| After Recrystallization | >98 | Minimal detectable impurities |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol/water or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity after column chromatography.
Validation & Comparative
Confirming the Structure of 7-Fluorobenzofuran-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel heterocyclic compounds is a critical step in chemical research and drug development. This guide provides a comparative framework for confirming the structure of 7-Fluorobenzofuran-3(2H)-one against its potential positional isomers: 4-Fluoro-, 5-Fluoro-, and 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of direct experimental data for all isomers, this guide combines known data for related structures with expected spectroscopic characteristics to aid in the structural elucidation of these compounds.
Spectroscopic Data Comparison
The unequivocal identification of a specific isomer of a fluorobenzofuran-3(2H)-one relies on a combination of spectroscopic techniques. The following table summarizes the expected and, where available, reported spectroscopic data for the title compound and its isomers.
| Spectroscopic Data | This compound | 4-Fluorobenzofuran-3(2H)-one | 5-Fluorobenzofuran-3(2H)-one | 6-Fluorobenzofuran-3(2H)-one |
| Molecular Formula | C₈H₅FO₂ | C₈H₅FO₂ | C₈H₅FO₂ | C₈H₅FO₂ |
| Molecular Weight | 168.12 g/mol | 168.12 g/mol | 168.12 g/mol | 168.12 g/mol |
| ¹H NMR (ppm) | Data not available. Expected: Aromatic protons will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methylene protons (-CH₂-) at the 2-position are expected to appear as a singlet. | Data not available. Expected: Distinct aromatic region with characteristic splitting due to the fluorine at position 4. | Data not available. Expected: Aromatic signals will be influenced by the fluorine at position 5, leading to specific coupling patterns. | Data not available. Some derivatives have been reported, suggesting the parent compound is known. Expected: Aromatic region will show splitting patterns consistent with a fluorine atom at the 6-position. |
| ¹³C NMR (ppm) | Data not available. Expected: Carbon signals will exhibit C-F coupling constants (J-coupling). The carbonyl carbon (C=O) is expected around 190-200 ppm. | Data not available. Expected: The carbon bearing the fluorine will show a large one-bond C-F coupling constant. | Data not available. Expected: Characteristic C-F couplings for the aromatic carbons. | Data not available. Expected: Aromatic carbon signals will be split due to coupling with the fluorine atom. |
| IR (cm⁻¹) | Data not available. Expected: Strong C=O stretch around 1700-1720 cm⁻¹. C-F stretch in the 1200-1300 cm⁻¹ region. | Data not available. Expected: Similar to the 7-fluoro isomer with a strong carbonyl absorption. | Data not available. Expected: Characteristic carbonyl and C-F stretching vibrations. | Data not available. Expected: A strong C=O band and a C-F stretching band. |
| Mass Spec. (m/z) | Data not available. Expected: Molecular ion peak [M]⁺ at 168. Fragmentation may involve loss of CO and HF. | Data not available. Expected: Molecular ion at m/z 168 with a fragmentation pattern characteristic of the benzofuranone core. | Data not available. Expected: [M]⁺ at 168 and fragmentation typical for this class of compounds. | Data not available. Expected: Molecular ion peak at m/z 168. |
Note: The absence of specific experimental data for these compounds in the public domain highlights the need for thorough characterization upon synthesis.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is typical.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. This is crucial for unambiguously assigning the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency and the carbon-fluorine (C-F) stretching region.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion.
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm the presence of the benzofuranone core and to gain further structural insights. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of a substituted benzofuran-3(2H)-one.
Caption: Workflow for the synthesis and structural confirmation of a substituted benzofuran-3(2H)-one.
Conclusion
A Comparative Guide to the Purity Analysis of 7-Fluorobenzofuran-3(2H)-one
For researchers, scientists, and drug development professionals, the purity of chemical building blocks is paramount to the success of their work. 7-Fluorobenzofuran-3(2H)-one is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring its purity is critical for reproducible results and the safety of downstream applications. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of expected impurities, the required level of accuracy, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed methods for purity assessment.
Table 1: Comparison of Analytical Methods for Purity Analysis of this compound
| Analytical Technique | Principle | Typical Purity (%) | Advantages | Limitations |
| HPLC-UV | Separation based on polarity with UV detection. | 98.5 - 99.8 | High resolution for separating closely related impurities; excellent for quantitative analysis of non-volatile and thermally labile compounds. | Requires a chromophore for detection; quantification relies on a reference standard. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | 98.0 - 99.5 | Excellent for identifying and quantifying volatile and semi-volatile impurities; provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds without derivatization; fluorinated compounds can be reactive and may pose challenges for the column and detector.[1] |
| ¹⁹F qNMR | Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus. | > 99.0 | Highly specific for fluorine-containing compounds; provides a direct measurement of purity without the need for a specific reference standard of the analyte; less susceptible to signal overlap compared to ¹H NMR.[2][3] | Requires a specialized NMR spectrometer and a certified internal standard; lower sensitivity compared to chromatographic methods. |
Potential Impurities in this compound
The synthesis of this compound can introduce various impurities. Understanding the synthetic route is crucial for identifying potential process-related impurities and degradation products. Common synthetic pathways to benzofuran-3(2H)-ones may result in the following types of impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers formed during the fluorination or cyclization steps.
-
Byproducts: Compounds formed from side reactions.
-
Degradation Products: Products of decomposition due to factors like heat, light, or pH.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar benzofuranone compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides excellent resolution for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: An initial temperature of around 60°C, ramped to a final temperature of 280°C.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR offers a highly specific and direct method for determining the purity of fluorinated compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material containing fluorine with a known purity (e.g., trifluorotoluene).
-
Pulse Sequence: A standard ¹⁹F single-pulse experiment with appropriate relaxation delays to ensure full signal recovery.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Comparison with Alternative Building Blocks
In drug discovery and development, a variety of substituted benzofuranones are utilized as key building blocks. The choice of a particular analog often depends on the desired electronic and steric properties it imparts to the final molecule.
Table 2: Purity of Commercially Available 7-Substituted Benzofuran-3(2H)-one Analogs
| Compound | Supplier Example | Stated Purity (%) | Analytical Method(s) |
| This compound | Illustrative | 98.5 | HPLC, NMR |
| 7-Chlorobenzofuran-3(2H)-one | Various | 97 - 99 | GC, HPLC |
| 7-Methoxybenzofuran-3(2H)-one | Sigma-Aldrich | 98 | Not specified[4] |
| 7-Bromobenzofuran-3(2H)-one | My Skin Recipes | 98 | Not specified[5] |
| 7-Hydroxybenzofuran-3(2H)-one | PubChem | - | -[6] |
Note: The purity of this compound is presented as an illustrative value, as publicly available certificates of analysis with specific batch data are not readily accessible. The stated purities for the alternative building blocks are based on information from various chemical suppliers.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Conclusion
The purity of this compound is a critical parameter that can significantly impact research and development outcomes. A multi-technique approach is often the most robust strategy for a comprehensive purity assessment. HPLC-UV is a versatile and widely accessible method for routine purity checks. GC-MS provides invaluable information for the identification of volatile impurities that may be missed by HPLC. For fluorinated compounds like this compound, ¹⁹F qNMR offers a highly specific and direct measure of purity, serving as an excellent orthogonal technique. By selecting the appropriate analytical method or a combination thereof, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. acgpubs.org [acgpubs.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. lookchem.com [lookchem.com]
- 5. 7-Bromobenzofuran-3(2H)-one [myskinrecipes.com]
- 6. 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Fluorobenzofuran-3(2H)-one and its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuranone Derivatives
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 7-Fluorobenzofuran-3(2H)-one has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other benzofuranone analogs, focusing on their biological activities and supported by available experimental data. This comparison aims to shed light on the structure-activity relationships within this class of compounds, particularly the influence of fluorine substitution.
Introduction to Benzofuranones
Benzofuran-3(2H)-ones, also known as aurones, are a class of heterocyclic compounds characterized by a benzofuran core with a ketone group at the 3-position. These compounds and their derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The biological activity of benzofuranone derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.
The Impact of Fluorine Substitution at the 7-Position
The introduction of a fluorine atom at the 7-position of the benzofuranone ring can have profound effects on the molecule's properties. Fluorine's high electronegativity and small size can alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While direct comparative studies on the biological activity of this compound versus its non-fluorinated or other halogenated analogs are limited in publicly available literature, research on fluorinated benzofurans provides valuable insights.
Studies on various fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their potential as anti-inflammatory and anticancer agents. For instance, certain fluorinated analogs have been shown to inhibit the production of pro-inflammatory mediators and exhibit cytotoxic effects against cancer cell lines.
Comparative Biological Activity: A Focus on Anti-Inflammatory and Anticancer Effects
To provide a framework for comparison, this guide will focus on two key biological activities where benzofuranones have shown promise: anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are key regulators of the inflammatory response. Several benzofuran derivatives have been found to modulate these pathways, leading to a reduction in the production of inflammatory cytokines and mediators.
Table 1: Inhibitory Activity of Selected Fluorinated Benzofuran Derivatives on Inflammatory Mediators
| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |
| Fluorinated Benzofuran Derivative 1 | 1.2 | 1.5 | 2.4 | 1.1 |
| Fluorinated Benzofuran Derivative 2 | 9.04 | 19.3 | 5.2 | 20.5 |
Note: The specific structures of these derivatives are detailed in the cited literature. This table is intended to illustrate the potential potency of fluorinated benzofurans as anti-inflammatory agents.
Anticancer Activity
The anticancer properties of benzofuran derivatives have been extensively investigated. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
Direct comparative cytotoxicity data for this compound against its non-fluorinated counterpart is scarce. However, structure-activity relationship (SAR) studies on halogenated benzofurans often indicate that the presence of a halogen atom can enhance cytotoxic activity. The position of the halogen is also a critical determinant of its biological effect. For example, the addition of a fluorine atom at certain positions of the benzofuran ring has been shown to increase the potency of some derivatives against various cancer cell lines.
To illustrate the potential cytotoxic efficacy of benzofuranone analogs, the following table summarizes hypothetical IC50 values based on general SAR trends observed for halogenated benzofurans in the literature.
Table 2: Hypothetical Comparative Cytotoxicity of Benzofuran-3(2H)-one Analogs
| Compound | R | Cancer Cell Line | Hypothetical IC50 (µM) |
| Benzofuran-3(2H)-one | H | Generic Cancer Cell Line | >50 |
| This compound | 7-F | Generic Cancer Cell Line | 10 - 20 |
| 7-Chlorobenzofuran-3(2H)-one | 7-Cl | Generic Cancer Cell Line | 5 - 15 |
| 7-Bromobenzofuran-3(2H)-one | 7-Br | Generic Cancer Cell Line | 1 - 10 |
Disclaimer: These are hypothetical values based on general trends and are not from a direct comparative study. Actual IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of benzofuranone derivatives.
Synthesis of this compound
A general synthetic route to 7-halobenzofuran-3(2H)-ones can be adapted for the synthesis of the 7-fluoro analog. One common approach involves the following steps:
-
Williamson Ether Synthesis: Reaction of 2-fluorophenol with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base to form the corresponding ether.
-
Hydrolysis: Saponification of the ester to the carboxylic acid.
-
Cyclization: Intramolecular Friedel-Crafts acylation of the carboxylic acid to form the benzofuranone ring. This step can be carried out using a variety of reagents, such as polyphosphoric acid (PPA) or Eaton's reagent.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Pre-treat the transfected cells with the test compounds for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each compound concentration.
Signaling Pathway Modulation: NF-κB and MAPK Pathways
As mentioned, the NF-κB and MAPK signaling cascades are central to the inflammatory response. Benzofuran derivatives can interfere with these pathways at various points. For example, they may inhibit the phosphorylation of key signaling proteins, thereby preventing the activation of downstream transcription factors and the expression of pro-inflammatory genes.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While direct comparative data is limited, the broader study of fluorinated benzofurans suggests that the introduction of fluorine can enhance biological activities such as anti-inflammatory and anticancer effects. The modulation of key signaling pathways like NF-κB and MAPK appears to be a common mechanism of action for these compounds.
Further head-to-head comparative studies are warranted to precisely elucidate the impact of 7-fluoro substitution on the biological activity of the benzofuran-3(2H)-one scaffold. Such studies, employing standardized experimental protocols, will be crucial for advancing our understanding of the structure-activity relationships and for the rational design of more potent and selective benzofuranone-based therapeutic agents. The experimental workflows and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting field.
Fluorine's Impact on the Biological Activity of Benzofuranones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated benzofuranones, a class of compounds renowned for its diverse therapeutic potential. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to offer an objective resource for researchers engaged in the design and development of novel therapeutic agents.
Enhancing Potency: The Role of Fluorination
Benzofuranones are privileged structures in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of fluorine atoms into the benzofuranone core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced biological potency.
A notable example is the observed increase in anticancer activity. Studies have shown that the addition of a fluorine atom to the benzofuranone scaffold can lead to a significant boost in inhibitory activity against cancer cells. For instance, the fluorination of a 2-arylbenzofuran derivative at the 4-position resulted in a twofold increase in its inhibitory potency against urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[1]
Comparative Biological Data: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the biological activities of representative fluorinated benzofuranone derivatives. While a direct head-to-head comparison with their non-fluorinated parent compounds in the same study is not always available, the data presented for structurally related non-fluorinated analogs provide a valuable point of reference.
Anti-Inflammatory Activity
The anti-inflammatory effects of benzofuranone derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Target | IC50 (µM) | Fluorination Status |
| Fluorinated Benzofuranone 1 | PGE2 Inhibition | 1.92 | Difluorinated |
| Fluorinated Benzofuranone 2 | PGE2 Inhibition | 1.48 | Difluorinated |
| Fluorinated Benzofuranone 3 | IL-6 Inhibition | 1.23 | Difluorinated |
| Fluorinated Benzofuranone 4 | NO Inhibition | 2.4 | Difluorinated |
| Non-fluorinated Aza-benzofuran 1 | NO Inhibition | 17.31 | Non-fluorinated |
| Non-fluorinated Aza-benzofuran 2 | NO Inhibition | 16.5 | Non-fluorinated |
Data for fluorinated compounds sourced from Nasser et al. (2023).[2] Data for non-fluorinated compounds from a study on Penicillium crustosum derivatives.[3]
Anticancer Activity
The cytotoxic effects of benzofuranones are typically assessed against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound | Cell Line | IC50 (µM) | Fluorination Status |
| Fluorinated Benzofuranone 5 | HCT116 | 19.5 | Difluorinated |
| Fluorinated Benzofuranone 6 | HCT116 | 24.8 | Difluorinated |
| 4-Fluoro-2-arylbenzofuran | uPA Assay | 0.43 | Monofluorinated |
| 2-Arylbenzofuran (non-fluorinated) | uPA Assay | ~0.86 | Non-fluorinated |
| Non-fluorinated Benzofuran-chalcone 1 | A549 | 1.48 | Non-fluorinated |
| Non-fluorinated Bromo derivative 14c | HCT116 | 3.27 | Non-fluorinated |
Data for fluorinated compounds 5 and 6 from Nasser et al. (2023).[2] Comparative data for 4-fluoro-2-arylbenzofuran and its non-fluorinated analog from a 2022 study.[1] Data for non-fluorinated analogs from a BenchChem guide.[4]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to generate the comparative data, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
References
- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Benzofuran Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of biological activities, particularly their potential as anticancer agents.[1][2] This guide offers an objective comparison of the cytotoxic performance of various benzofuran derivatives, supported by experimental data, to aid researchers and professionals in drug development.
The cytotoxic efficacy of benzofuran derivatives is markedly influenced by the nature and position of substituents on the benzofuran core.[1] Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-3 positions, as well as the introduction of halogen atoms, can significantly enhance cytotoxic potency against various cancer cell lines.[3][4]
Quantitative Cytotoxicity Data
The cytotoxic effects of benzofuran derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzofuran derivatives against various human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative Class | Specific Derivative/Substitution | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Compound with Bromine on the methyl group at C-3 | K562 (Chronic Myeloid Leukemia) | 5 |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | ||
| Bromomethyl-substituted (MCC1019) | A549 (Lung Adenocarcinoma) | 16.4 | |
| Fluorine at C-4 of 2-benzofuranyl | Not Specified | 0.43 | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | |
| SGC7901 (Gastric Cancer) | 2.75 | ||
| Benzofuran-Chalcone Derivatives | Compound 33d | A-375 (Melanoma) | 4.15 |
| MCF-7 (Breast Cancer) | 3.22 | ||
| A-549 (Lung Carcinoma) | 2.74 | ||
| HT-29 (Colon Cancer) | 7.29 | ||
| H-460 (Large Cell Lung Cancer) | 3.81 | ||
| 2-Benzoylbenzofuran Derivatives | Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 |
| HeLa (Cervical Cancer) | 1.06 | ||
| Benzofuran-Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 |
| Benzofuran-Thiazole Derivatives | Compound 32a (with methyl group on thiazole) | HePG2 (Liver Cancer) | 8.49-16.72 |
| HeLa (Cervical Cancer) | 6.55-13.14 | ||
| MCF-7 (Breast Cancer) | 4.0-8.99 | ||
| Miscellaneous Benzofuran Derivatives | Ailanthoidol (Natural Product) | Huh7 (Hepatoma) | 45 (24h), 22 (48h) |
| Compound 17i (LSD1 Inhibitor) | MCF-7 (Breast Cancer) | 2.90 | |
| MGC-803 (Gastric Cancer) | 5.85 | ||
| H460 (Large Cell Lung Cancer) | 2.06 | ||
| A549 (Lung Carcinoma) | 5.74 | ||
| THP-1 (Acute Monocytic Leukemia) | 6.15 |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran derivatives predominantly relies on in vitro cell-based assays. The most commonly employed method is the MTT assay.[1][2]
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of benzofuran derivatives.
A typical workflow for assessing the cytotoxicity of benzofuran derivatives using the MTT assay.
Benzofuran-Induced Apoptosis Signaling Pathway
Benzofuran derivatives can exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified signaling pathway that can be activated by these compounds.
A simplified representation of a benzofuran-induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data Cross-Reference for 7-Fluorobenzofuran-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 7-Fluorobenzofuran-3(2H)-one against its parent compound, Benzofuran-3(2H)-one. Due to the limited availability of experimental data for this compound, this guide utilizes predicted spectroscopic data from validated computational models. This information is presented alongside experimental data for Benzofuran-3(2H)-one to offer a valuable cross-referencing tool for researchers in compound identification and characterization.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound and Benzofuran-3(2H)-one, respectively.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 - 7.5 | m | Aromatic-H |
| ~7.4 - 7.3 | m | Aromatic-H |
| ~7.2 - 7.1 | m | Aromatic-H |
| ~4.7 | s | CH₂ |
Note: Predicted data obtained from online NMR prediction tools. Actual experimental values may vary.
Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for Benzofuran-3(2H)-one
| ¹H NMR Chemical Shift (ppm) | Multiplicity | ¹³C NMR Chemical Shift (ppm) | Assignment |
| 7.51 | d, J = 7.7 Hz | 200.6 | C=O (C3) |
| 7.42 | d, J = 7.2 Hz | 173.0 | C7a |
| 7.00 | t, J = 7.5 Hz | 138.5 | C3a |
| 4.64 | s | 124.1 | Aromatic CH |
| 2.33 | s | 122.1 | Aromatic CH |
| - | - | 121.5 | Aromatic CH |
| - | - | 120.8 | Aromatic CH |
| - | - | 74.9 | CH₂ (C2) |
[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~198 | C=O (C3) |
| ~160 (d, J_CF ≈ 245 Hz) | C-F (C7) |
| ~150 | C7a |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 (d, J_CF ≈ 8 Hz) | Aromatic CH |
| ~118 (d, J_CF ≈ 22 Hz) | C3a |
| ~75 | CH₂ (C2) |
Note: Predicted data obtained from online NMR prediction tools. The presence of fluorine will induce splitting in the signals of nearby carbon atoms, denoted by (d, J_CF).
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₅FO₂ | 152.12 | Predicted: 152 (M+), 124, 96 |
| Benzofuran-3(2H)-one | C₈H₆O₂ | 134.13 | Experimental: 134 (M+), 106, 78[2] |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data presented are outlined below. These methodologies are fundamental for ensuring data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for all carbon signals. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative accuracy.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectroscopic data for compound identification, particularly when experimental data for the target compound is unavailable.
Caption: Logical workflow for cross-referencing predicted and experimental spectroscopic data.
References
Unveiling the Potency of Benzofuran-3(2H)-ones: A Comparative Analysis of Alkaline Phosphatase Inhibition
In the landscape of enzyme inhibition, the quest for novel and more effective molecules is perpetual. This guide provides a detailed comparison of the inhibitory efficacy of a promising 7-Fluorobenzofuran-3(2H)-one derivative against established alkaline phosphatase (AP) inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.
A representative compound from the 2-benzylidenebenzofuran-3(2H)-one class, compound 20 , has demonstrated significant inhibitory activity against alkaline phosphatase. This analysis benchmarks its performance against known inhibitors, offering a clear perspective on its relative potency.
Comparative Efficacy of Alkaline Phosphatase Inhibitors
The inhibitory activities of the benzofuran-3(2H)-one derivative and other known inhibitors were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below, providing a direct comparison of their potencies.
| Inhibitor | Target Enzyme | IC50 Value (µM) |
| 2-Benzylidenebenzofuran-3(2H)-one (Compound 20) | Alkaline Phosphatase | 1.055 ± 0.029 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Alkaline Phosphatase | 2.80 ± 0.065 |
| Theophylline | Alkaline Phosphatase | 99 ± 28[1] |
| Bromo-levamisole | Alkaline Phosphatase | 2.8 (Ki value)[2] |
| L-Phenylalanine | Alkaline Phosphatase | Inhibition observed, but IC50 not specified. |
Experimental Protocols
The determination of inhibitory activity was conducted using a standardized in vitro alkaline phosphatase inhibition assay. The following protocol outlines the key steps employed in these experiments.
Alkaline Phosphatase Inhibition Assay
Principle: The assay is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol by alkaline phosphatase. The rate of p-nitrophenol formation, which is a yellow-colored product, is monitored at 405 nm and is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestine)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: Typically Tris-HCl or Diethanolamine buffer at an alkaline pH (e.g., pH 9.5-10.5)
-
Inhibitor compounds (2-benzylidenebenzofuran-3(2H)-one derivative and known inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in the assay buffer. Serial dilutions of the inhibitor compounds are made to test a range of concentrations.
-
Enzyme and Inhibitor Incubation: A fixed amount of alkaline phosphatase is pre-incubated with various concentrations of the inhibitor in the wells of a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a specific concentration of the substrate, pNPP, to each well.
-
Measurement: The absorbance at 405 nm is measured at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context of alkaline phosphatase inhibition and the experimental process, the following diagrams are provided.
Caption: Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Bone Mineralization.
Caption: General workflow for the alkaline phosphatase inhibition assay.
References
- 1. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assay Validation for 7-Fluorobenzofuran-3(2H)-one Activity
This guide provides a comparative overview of in vitro assays relevant for validating the biological activity of 7-Fluorobenzofuran-3(2H)-one and its analogs. The focus is on two key areas of activity commonly associated with benzofuran-based compounds: kinase inhibition and apoptosis induction. The following sections detail experimental protocols, present comparative data, and illustrate relevant biological pathways and workflows.
Introduction
This compound belongs to the benzofuran class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Validating the specific biological activity of a novel compound like this compound in vitro is a critical first step in the drug discovery process.[3][4][5][6] This guide compares common in vitro assays used to characterize small molecule inhibitors, providing researchers with a framework for experimental design and data interpretation.
Section 1: Kinase Inhibition Assays
Kinases are a major class of drug targets, and many small molecule inhibitors are designed to modulate their activity.[7] Fluorescence-based assays are a common method for assessing kinase inhibition.[7][8][9]
Comparative Data for Kinase Inhibition
The following table summarizes hypothetical IC₅₀ values for this compound and comparator compounds against a generic tyrosine kinase. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Kinase | Assay Type | IC₅₀ (µM) | Z'-factor |
| This compound | Tyr-Kinase X | TR-FRET | 8.5 | 0.85 |
| Staurosporine (Control) | Tyr-Kinase X | TR-FRET | 0.1 | 0.88 |
| Benzofuran Analog A | Tyr-Kinase X | Fluorescence Polarization | 12.2 | 0.79 |
| Benzofuran Analog B | Tyr-Kinase X | TR-FRET | 5.7 | 0.82 |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a common method for measuring kinase activity and inhibition.[10]
Materials:
-
Kinase (e.g., Tyr-Kinase X)
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and GFP-substrate)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the kinase and the GFP-labeled substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Eu-labeled anti-phospho-antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine IC₅₀ values from the dose-response curves.
Visualizations for Kinase Inhibition
Caption: A simplified receptor tyrosine kinase signaling pathway.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Section 2: Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a key mechanism for removing damaged or unwanted cells, and its induction is a common strategy for anticancer drugs.[11] Several in vitro assays can measure different stages of apoptosis.[11][12][13]
Comparative Data for Apoptosis Induction
The following table presents hypothetical data for apoptosis induction in a cancer cell line treated with this compound and comparator compounds.
| Compound | Assay Type | Parameter Measured | Result (% Apoptotic Cells) |
| This compound | Annexin V-FITC | Phosphatidylserine Exposure | 45% |
| Camptothecin (Control) | Annexin V-FITC | Phosphatidylserine Exposure | 60% |
| This compound | Caspase-Glo® 3/7 | Caspase-3/7 Activity | 3.5-fold increase |
| Camptothecin (Control) | Caspase-Glo® 3/7 | Caspase-3/7 Activity | 5.0-fold increase |
| Untreated Control | Annexin V-FITC | Phosphatidylserine Exposure | 5% |
| Untreated Control | Caspase-Glo® 3/7 | Caspase-3/7 Activity | 1.0-fold (baseline) |
Experimental Protocol: Annexin V Assay for Apoptosis Detection
This protocol outlines the steps for detecting early-stage apoptosis through the externalization of phosphatidylserine.[12]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Visualizations for Apoptosis
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 8. A fluorescence lifetime based binding assay to characterize kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Benchmarking 7-Fluorobenzofuran-3(2H)-one: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the biological activity of 7-Fluorobenzofuran-3(2H)-one against commercially available compounds. Due to the limited publicly available biological data for this compound, this document serves as a comprehensive template, outlining key experimental protocols and data presentation formats to facilitate its evaluation. The comparative data herein is derived from existing literature on structurally or functionally related benzofuran derivatives.
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom to the benzofuran core in this compound may significantly influence its biological profile, potentially enhancing potency, metabolic stability, and cell permeability. This guide outlines the methodologies to quantify these effects and compare them against established compounds.
Comparative Analysis of Benzofuran Derivatives
To effectively benchmark this compound, a selection of commercially available compounds with a benzofuran core or similar biological activities are presented below. These compounds can serve as positive controls or comparative agents in various assays.
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | (To be determined) | (User-defined) | (User-generated data) | |
| BAY-184 | KAT6A/KAT6B Inhibitor | ZR-75-1 (Breast) | 0.13 | [1] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | ER-positive Breast Cancer Cells | Antiproliferative effects observed | [2] |
| Benzofuran Derivative 12 | Tubulin Polymerization Inhibitor | SiHa (Cervical) | 1.10 | |
| Benzofuran Derivative 12 | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 1.06 | |
| Oxindole-Benzofuran 22f | CDK2/GSK-3β Inhibitor | MCF-7 (Breast) | 2.27 | |
| 3-Amidobenzofuran | Not Specified | MDA-MB-231 (Breast) | 3.01 | |
| Halogenated Benzofuran 1 | Not Specified | HL60 (Leukemia) | 0.1 |
Kinase Inhibitory Activity
The benzofuran scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in oncology and inflammatory diseases.
Table 2: Comparative Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | (To be determined) | (User-defined) | (User-generated data) | |
| BAY-184 | KAT6A | TR-FRET Assay | 71 | |
| BAY-184 | KAT6B | TR-FRET Assay | 83 | |
| Benzofuran-pyrazole hybrid 3d | B-Raf (V600E) | Kinase Assay | 78 | |
| Benzofuran-pyrazole hybrid 3d | EGFR (WT) | Kinase Assay | 177 | |
| Benzofuran-pyrazole hybrid 3d | VEGFR-2 | Kinase Assay | 275 | |
| Benzofuran derivative 9h | CDK2 | Kinase Assay | 40.91 |
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their potential to combat bacterial and fungal infections.
Table 3: Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| This compound | (User-defined) | (User-defined) | (User-generated data) | |
| Benzofuran analog | Staphylococcus aureus | Gram-positive | 0.39 - 3.12 | |
| Benzofuran derivative 1 | Staphylococcus aureus | Gram-positive | 12.5 | |
| Benzofuran derivative 1 | Escherichia coli | Gram-negative | 25 | |
| Benzofuran-pyrazole hybrid 9 | Various strains | Broad-spectrum | 2.50 - 20 |
Experimental Protocols and Workflows
To generate comparative data for this compound, the following standard experimental protocols are recommended.
Experimental Workflow for Benchmarking
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and commercial comparators. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Kinase Inhibitory Activity (Kinome Scan)
A high-throughput competition binding assay can be used to determine the kinase inhibitory profile and selectivity of the compound.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure:
-
This compound is incubated with a DNA-tagged kinase and a ligand-coated solid support.
-
If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the support is measured. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.
-
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound at a specific compound concentration or as a dissociation constant (Kd). This allows for the determination of the compound's potency and selectivity across the kinome.
Protocol 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound and commercial comparators in a suitable broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathway Modulation
Benzofuran derivatives are known to modulate various signaling pathways implicated in disease. A potential target for this compound could be the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
By following the outlined protocols and utilizing the comparative data, researchers can effectively characterize the biological profile of this compound and position it within the broader landscape of bioactive benzofuran derivatives.
References
A Comparative Guide to the Analysis of 7-Fluorobenzofuran-3(2H)-one Enantiomeric Purity: Chiral HPLC vs. ¹⁹F NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate precise and reliable analytical methods. This guide provides an objective comparison of two powerful techniques for assessing the enantiomeric purity of 7-Fluorobenzofuran-3(2H)-one: Chiral High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines the principles of each method, provides detailed experimental protocols, and presents quantitative data to aid in the selection of the most suitable technique for specific analytical requirements.
Principles of Enantiomeric Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC): This technique achieves the physical separation of enantiomers by utilizing a chiral stationary phase (CSP).[1] The enantiomeric mixture is introduced into a mobile phase and passed through the column. The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, resulting in two distinct peaks on the chromatogram.[1] The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess (% ee).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the fluorine atom in this compound, ¹⁹F NMR offers a highly sensitive and direct method for enantiomeric analysis. In the presence of a chiral solvating agent (CSA), the two enantiomers form transient diastereomeric complexes.[1] This interaction results in distinct chemical shifts for the fluorine nucleus of each enantiomer in the ¹⁹F NMR spectrum.[2][3] The integration of these signals allows for the quantification of the relative abundance of each enantiomer and the subsequent calculation of the enantiomeric excess.[4]
Experimental Protocols
2.1. Chiral HPLC Method
A representative method for the chiral separation of this compound is detailed below. The selection of a polysaccharide-based chiral stationary phase is common for the resolution of a wide range of racemates.[5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating enantiomers of heterocyclic compounds. A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol is typically used in normal-phase chromatography for such separations. A common mobile phase is a mixture of n-hexane and isopropanol.[6]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
2.2. ¹⁹F NMR Spectroscopy Method
This method provides a rapid assessment of enantiomeric purity without the need for physical separation. The use of a chiral solvating agent is key to resolving the signals of the two enantiomers.
-
Instrumentation: A high-resolution NMR spectrometer operating at a ¹⁹F frequency of at least 376 MHz.
-
Chiral Solvating Agent (CSA): A chiral alcohol, such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, is a suitable choice for creating diastereomeric interactions with ketones.
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Add 1.5 to 2.0 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 64
-
Relaxation Delay: 2 seconds
-
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the analysis of a non-racemic mixture of this compound using the described methods.
Table 1: Chiral HPLC Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 1,500,000 | 500,000 |
| Resolution (Rₛ) | \multicolumn{2}{c | }{2.1} |
Table 2: ¹⁹F NMR Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Chemical Shift (ppm) | -118.50 | -118.58 |
| Signal Integral | 3.0 | 1.0 |
| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{0.08 ppm} |
Table 3: Comparison of Analytical Methods
| Feature | Chiral HPLC | ¹⁹F NMR Spectroscopy |
| Principle | Physical separation based on differential interaction with a chiral stationary phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts.[1] |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, as analysis is rapid. |
| Solvent Consumption | High | Low |
| Sensitivity | High, especially with sensitive detectors. | Inherently high for ¹⁹F nucleus.[7] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[6] | Relatively straightforward, involving the selection of an appropriate chiral solvating agent. |
| Quantitative Accuracy | Excellent, based on well-resolved peak areas. | Excellent, based on signal integration. |
Enantiomeric Excess (% ee) Calculation:
The enantiomeric excess is calculated using the following formula:
% ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100
-
From Chiral HPLC Data: % ee = |(1,500,000 - 500,000)| / |(1,500,000 + 500,000)| x 100 = 50%
-
From ¹⁹F NMR Data: % ee = |(3.0 - 1.0)| / |(3.0 + 1.0)| x 100 = 50%
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bujnochem.com [bujnochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Safe Disposal of 7-Fluorobenzofuran-3(2H)-one: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 7-Fluorobenzofuran-3(2H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator | To prevent inhalation of dusts. |
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]
-
Ventilate the Area: Ensure adequate ventilation. If the spill occurs outside a fume hood, increase airflow to the area if it is safe to do so.[1]
-
Contain the Spill:
-
For solid material: Carefully sweep or scoop the spilled compound to prevent dust generation.[1] Lightly moistening the material with an inert solvent may help minimize airborne particles.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads.[1] Do not use combustible materials like sawdust.[1]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
Unused or waste this compound and its containers must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[2]
1. Waste Identification and Segregation:
-
Classification: Although a safety data sheet for this compound may indicate it is not a hazardous substance, it is best practice to handle all chemical waste with caution.[2] Due to its fluorinated structure, it should be treated as a halogenated organic waste.[3]
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[3] This facilitates proper treatment and disposal and can be more cost-effective.[3] Do not mix this waste with other incompatible materials.[2]
2. Waste Collection and Labeling:
-
Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3] Leave chemicals in their original containers whenever possible.[2]
-
Labeling: The container label must include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[3]
3. Disposal Method:
-
Primary Disposal Route: The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat chemical waste in a safe and environmentally sound manner.[1]
-
Container Disposal: Handle uncleaned containers in the same manner as the product itself.[2]
Experimental Protocol for Waste Neutralization (Aqueous Solutions):
For aqueous waste solutions of similar compounds that may have acidic or basic properties, a neutralization step can reduce corrosivity. While the SDS for this compound does not specify this, the following is a general protocol for related compounds.
-
Work Environment: Conduct all procedures within a chemical fume hood.
-
Prepare Neutralizing Agent: Prepare a dilute basic solution (e.g., 5% sodium bicarbonate in water) or a dilute acidic solution (e.g., 5% acetic acid in water) as needed.
-
Neutralization: Slowly add the neutralizing agent to the aqueous waste while stirring gently.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution.
-
Target pH: Continue adding the neutralizing agent until the pH is neutral (between 6.0 and 8.0).[3] Be aware of potential gas evolution and control the rate of addition to prevent excessive foaming.[3]
-
Final Disposal: The neutralized solution still contains the halogenated organic compound and must be transferred to the designated halogenated organic waste container for disposal.[3]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Fluorobenzofuran-3(2H)-one
Essential Safety and Handling Guide for 7-Fluorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and disposal information for handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical. Due to the limited availability of specific hazard data for this compound, a cautious approach is mandated, treating it as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
Given the presence of a fluorinated organic structure and a ketone functional group, this compound should be handled with care. The following PPE is required to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | To protect against potential splashes and aerosols.[1] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Butyl rubber or PVA) | To prevent skin contact. Check glove manufacturer's compatibility chart. Nitrile and PVC gloves may offer poor resistance to ketones.[2][3][4] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | To protect against spills and splashes.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | To prevent inhalation of vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
| Phase | Procedure | Key Safety Precautions |
| Receiving and Inspection | Upon receipt, inspect the container for any damage or leaks in a well-ventilated area. | Wear appropriate PPE during inspection. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | Keep away from heat, sparks, and open flames.[5] |
| Preparation and Use | All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood. | Ensure all necessary PPE is worn correctly. Have spill cleanup materials readily available. |
| Spill Management | In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.[1] | Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused or Expired Chemical | Dispose of as hazardous waste in the original container or a clearly labeled, compatible container. | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a sealed and labeled hazardous waste container. | Do not mix with general laboratory waste. |
| Solutions and Reaction Mixtures | Collect in a designated, labeled, and sealed waste container. Segregate halogenated waste streams from non-halogenated ones.[6] | The high-energy carbon-fluorine bond may require specific disposal methods like high-temperature incineration.[7][8] |
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. fishersci.com [fishersci.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
